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  • Product: (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone
  • CAS: 82162-91-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone

This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for the compound (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone. Designed for resear...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for the compound (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this substituted benzophenone through detailed spectral interpretation. The information presented herein is a combination of predicted data, based on established NMR principles and comparative analysis with structurally related molecules, and standardized experimental protocols.

Molecular Structure and Significance

(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone is a diaryl ketone with a chemical structure featuring a central carbonyl group linking a 2-chlorophenyl ring and a 4-methoxy-2-methylphenyl ring. The unique substitution pattern on both aromatic rings gives rise to a distinct and interpretable NMR spectrum, crucial for its unambiguous identification and characterization. Substituted benzophenones are a significant class of compounds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex molecules.[1][2]

Caption: Molecular structure of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl and methoxy substituents. The chemical shifts (δ) are influenced by the electronic effects of the substituents (chloro, methoxy, and methyl groups) and the carbonyl group.

Table 1: Predicted ¹H NMR Data for (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.45 - 7.30m4HAr-H (2-chlorophenyl)
~7.20d1HAr-H (H-6')
~6.80d1HAr-H (H-5')
~6.75s1HAr-H (H-3')
~3.85s3H-OCH₃
~2.30s3H-CH₃

Note: This data is predicted and may vary slightly from experimental values.

Interpretation of the ¹H NMR Spectrum:

The four protons on the 2-chlorophenyl ring are expected to appear as a complex multiplet in the downfield region (~7.45 - 7.30 ppm) due to complex spin-spin coupling. The protons on the 4-methoxy-2-methylphenyl ring are more shielded. The proton at the 6'-position (H-6') is anticipated to be a doublet due to ortho-coupling with the proton at the 5'-position (H-5'). Similarly, H-5' will appear as a doublet. The proton at the 3'-position (H-3') is expected to be a singlet due to the adjacent substituents. The methoxy (-OCH₃) and methyl (-CH₃) protons will each appear as sharp singlets in the upfield region of the spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the local electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone

Chemical Shift (δ, ppm)Assignment
~196C=O (carbonyl)
~162C-4' (Ar-C-OCH₃)
~142C-2' (Ar-C-CH₃)
~138C-1 (Ar-C-CO)
~132C-2 (Ar-C-Cl)
~131C-1' (Ar-C-CO)
~130Ar-CH
~129Ar-CH
~128Ar-CH
~127Ar-CH
~118C-5' (Ar-CH)
~113C-3' (Ar-CH)
~55-OCH₃
~21-CH₃

Note: This data is predicted and may vary slightly from experimental values.

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon is the most deshielded and is expected to appear at a chemical shift of around 196 ppm.[2] The aromatic carbons attached to the electronegative oxygen and chlorine atoms (C-4' and C-2) will also be downfield. The quaternary carbons (C-1, C-2, C-1', C-2', C-4') will generally have lower intensities compared to the protonated carbons. The methoxy and methyl carbons will appear at the most upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of small organic molecules like (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a broadband probe.[3]

Sample Preparation:

  • Weigh approximately 10-20 mg of the solid (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Typically -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds.

  • Number of Scans: 8 to 16 scans.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').[3]

  • Spectral Width: Typically 0 to 220 ppm.[3]

  • Acquisition Time: 1-2 seconds.[3]

  • Relaxation Delay (d1): 2-5 seconds.[3]

  • Number of Scans: 128 to 1024 scans, depending on the sample concentration.[3]

  • Temperature: 298 K (25 °C).[3]

Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

  • Phase and baseline corrections are applied to the resulting spectrum.

  • Chemical shifts are referenced internally to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Setup Setup Experiment (¹H or ¹³C) Spectrometer->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Correction Phase & Baseline Correction FT->Correction Reference Reference Spectrum Correction->Reference

Caption: A generalized workflow for NMR data acquisition and processing.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish connectivity between adjacent protons in the aromatic rings.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.[4]

2D_NMR_Logic H_Signals ¹H Signals H_Signals->H_Signals COSY (³JHH) C_Signals ¹³C Signals H_Signals->C_Signals HSQC (¹JCH) H_Signals->C_Signals HMBC (ⁿJCH, n=2,3) Structure Molecular Structure H_Signals->Structure Assignment C_Signals->Structure Assignment

Caption: Logical relationships in 2D NMR for structural elucidation.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy, supplemented by 2D correlation experiments, provides a powerful toolkit for the complete structural characterization of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone. While the data presented in this guide is based on well-established prediction models, it serves as a robust framework for interpreting experimental data. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory setting. This comprehensive analysis is intended to support researchers in their efforts to synthesize and characterize novel benzophenone derivatives for various scientific applications.

References

  • Oregon State University. (2014, March 9). NMR Analysis of Substituted Benzophenones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2026, February 17). Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone. Retrieved from [Link]

  • AUREMN. (2009). On the H NMR Spectra of 2-Substituted Benzoquinones. Retrieved from [Link]

  • ResearchGate. (2025, August 6). 13C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Substituted Benzophenone Imines for COF Synthesis via Transimination. Retrieved from [Link]

  • Royal Society Publishing. (2018, May 16). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supplementary Information. Retrieved from [Link]

  • SciSpace. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • NextSDS. (n.d.). (2-CHLOROPHENYL)[4-(METHOXYMETHOXY)PHENYL]METHANONE — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)methanone. Retrieved from [Link]

  • PMC. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]

  • PubChem. (n.d.). Methanone, (2-chlorophenyl)phenyl-. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone

Executive Summary In the landscape of modern drug discovery, diaryl methanones (benzophenones) serve as critical privileged scaffolds. (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone (CAS: 82162-91-2) is a highly spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, diaryl methanones (benzophenones) serve as critical privileged scaffolds. (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone (CAS: 82162-91-2) is a highly specialized, sterically encumbered building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and a self-validating synthetic methodology designed for high-yield isolation.

Structural Dynamics and Physicochemical Profile

The molecular architecture of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone is defined by two distinct aromatic systems bridged by a carbonyl linker. The presence of substituents at the ortho positions of both aromatic rings (the 2-chloro group on one ring and the 2-methyl group on the other) induces significant steric strain.

To minimize this steric clash, the molecule adopts a highly non-planar conformation. The aromatic rings twist out of coplanarity with the central sp2 -hybridized carbonyl group. This disruption of planarity prevents efficient π−π stacking in the solid state and significantly influences the molecule's interaction with aqueous solvents and biological membranes [1, 2].

Quantitative Physicochemical Data

The baseline properties of this compound dictate its behavior in both synthetic workflows and biological assays. The lack of hydrogen bond donors, combined with the hydrophobic aromatic rings, results in high lipophilicity.

Table 1: Physicochemical Properties of CAS 82162-91-2 [3]

PropertyValueCausality / Implication
Molecular Formula C₁₅H₁₃ClO₂Dictates baseline atomic composition and molecular weight.
Molecular Weight 260.72 g/mol Falls well within the Lipinski Rule of 5 optimal range (<500 Da).
Hydrogen Bond Donors 0Increases lipophilicity; prevents self-association via H-bonding.
Hydrogen Bond Acceptors 2 (Carbonyl O, Methoxy O)Allows limited interaction with aqueous solvents and target proteins.
Rotatable Bonds 3Provides moderate conformational flexibility for target binding.
Predicted LogP ~4.2 - 4.6Highly lipophilic; requires specific formulation strategies for in vivo use.
Topological Polar Surface Area (TPSA) 26.30 ŲExcellent membrane permeability; highly likely to cross the blood-brain barrier.

Reactivity and Mechanistic Logic

The reactivity of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone is governed by a delicate balance of steric hindrance and electronic effects.

  • Steric Shielding: The carbonyl carbon is heavily shielded by the ortho-chloro and ortho-methyl groups. Consequently, standard nucleophilic additions (e.g., Grignard reactions, reductive aminations) proceed at a much slower rate compared to unhindered benzophenones. Forcing conditions (elevated temperatures, highly reactive nucleophiles) are often required.

  • Electronic Modulation: The 4-methoxy group exerts a strong positive mesomeric (+M) effect, pushing electron density into the adjacent aromatic ring. While this makes the ring electron-rich, the electron-withdrawing nature of the carbonyl group and the 2-chloro group on the opposite ring creates a distinct dipole moment across the molecule.

ReactivityLogic Root (2-Chlorophenyl)(4-methoxy- 2-methylphenyl)methanone Steric Ortho-Substituents (Cl, CH3) Root->Steric Electronic Para-Methoxy Group (+M Effect) Root->Electronic Hindrance Carbonyl Shielding (Reduced Nucleophilicity) Steric->Hindrance Blocks Attack Conformation Non-Planar Diaryl Conformation Steric->Conformation Steric Clash Lipophilicity High LogP (~4.5) Poor Aqueous Solubility Electronic->Lipophilicity Increases Hydrophobicity Conformation->Lipophilicity Limits H-Bonding

Fig 1: Logical relationship between structure, steric hindrance, and physicochemical properties.

Self-Validating Synthetic Methodology

To ensure absolute trustworthiness and reproducibility, the synthesis of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone via Friedel-Crafts acylation must be executed as a self-validating system . This means that the protocol incorporates mandatory analytical checkpoints that confirm the success of the current step before the next step is initiated.

Experimental Workflow: Friedel-Crafts Acylation

SynthesisWorkflow Step1 1. Lewis Acid Activation AlCl3 + 2-Chlorobenzoyl Chloride Step2 2. Electrophilic Attack Addition of 3-Methylanisole Step1->Step2 Acylium Ion Step3 3. Reaction Quench Ice/HCl Hydrolysis Step2->Step3 Intermediate Complex Step4 4. Phase Separation DCM Extraction Step3->Step4 Aqueous/Organic Step5 5. Self-Validation LC-MS & TLC Analysis Step4->Step5 Crude Extract Step6 6. Target Compound CAS: 82162-91-2 Step5->Step6 >95% Purity Confirmed

Fig 2: Self-validating Friedel-Crafts acylation workflow for synthesizing CAS 82162-91-2.

Step-by-Step Protocol

Phase 1: Electrophile Generation

  • Setup: In an oven-dried, argon-purged 250 mL round-bottom flask, suspend anhydrous Aluminum Chloride ( AlCl3​ , 1.2 eq) in anhydrous Dichloromethane (DCM, 50 mL). Cool the suspension to 0°C using an ice bath.

  • Activation: Dropwise, add 2-Chlorobenzoyl chloride (1.0 eq) over 15 minutes.

    • Causality: The AlCl3​ acts as a Lewis acid, coordinating with the chloride of the acid chloride to generate a highly reactive acylium ion. The 0°C temperature prevents premature degradation of this intermediate.

Phase 2: Nucleophilic Addition 3. Coupling: Slowly add 3-Methylanisole (1.0 eq) dissolved in 10 mL DCM to the activated mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: The methoxy group of 3-methylanisole strongly directs the incoming electrophile to the para position (which is sterically accessible and electronically activated), ensuring high regioselectivity for the desired product.

Phase 3: Self-Validation & Quench 4. Validation Checkpoint 1 (TLC): Sample 10 µL of the reaction mixture, dilute in DCM, and run a TLC (Hexanes:EtOAc 8:2).

  • Validation Criteria: The disappearance of the high-Rf 3-methylanisole spot and the appearance of a new, UV-active spot at a lower Rf (due to the polar carbonyl) confirms reaction completion. Do not proceed to quench until this is observed.

  • Quench: Carefully pour the reaction mixture over 100 g of crushed ice containing 10 mL of concentrated HCl.

    • Causality: The acidic ice quench destroys the aluminum complex, liberating the free methanone and driving the aluminum salts into the aqueous phase.

Phase 4: Isolation and Final Validation 6. Extraction: Separate the organic DCM layer. Extract the aqueous layer twice more with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. 7. Validation Checkpoint 2 (LC-MS & NMR): Analyze the crude solid.

  • Validation Criteria: LC-MS must show a dominant peak at m/z 261.0 [M+H]+ . 1H -NMR must confirm the presence of the methoxy singlet (~3.8 ppm) and the methyl singlet (~2.3 ppm), validating the structural integrity[3].

  • Purification: Recrystallize from hot ethanol to yield the pure title compound.

Applications in Drug Development

Once validated, (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone serves as a robust precursor for several downstream pharmacological scaffolds:

  • Benzhydrol Derivatives: Reduction of the sterically hindered ketone using strong hydride donors (e.g., LiAlH4​ ) yields the corresponding secondary alcohol. These benzhydrols are common motifs in antihistamines and anticholinergic agents.

  • Triarylmethane Scaffolds: The ketone can be subjected to further arylation via organolithium reagents to generate triarylmethanols, which are precursors to triarylmethane dyes and specific antifungal pharmacophores.

  • Heterocyclic Annulation: The ortho-methyl group can be functionalized (e.g., via radical bromination) to allow for intramolecular cyclization with the carbonyl oxygen or a substituted amine, forming complex tricyclic systems like indenes or isoquinolines.

References

Foundational

Thermodynamic Stability and Melting Point Analysis of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone: A Comprehensive Technical Guide

Executive Summary As pharmaceutical pipelines and advanced materials increasingly rely on complex diaryl ketones, understanding the thermodynamic baseline of these intermediates is critical. This whitepaper provides an i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical pipelines and advanced materials increasingly rely on complex diaryl ketones, understanding the thermodynamic baseline of these intermediates is critical. This whitepaper provides an in-depth physicochemical analysis of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone (CAS: 82162-91-2) . By synthesizing structural causality with empirical methodologies, this guide establishes a robust framework for determining the melting point, thermal stability, and degradation pathways of highly sterically hindered benzophenone derivatives.

Molecular Architecture & Conformational Thermodynamics

The macroscopic thermodynamic properties of a molecule—such as its melting point and enthalpy of fusion ( ΔHfus​ )—are inextricably linked to its microscopic conformation. (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone presents a fascinating case study in steric hindrance.

The Causality of Steric Twist

The molecule consists of a central carbonyl bridge flanked by two substituted aromatic rings. The presence of a 2-chloro group on one ring and a 2-methyl group on the other creates severe electron cloud repulsion (steric clash) around the central sp²-hybridized carbonyl carbon.

  • Loss of Coplanarity: To minimize this repulsion, the aromatic rings rotate out of the carbonyl plane, increasing the dihedral angle. This twisted conformation disrupts the extended π -conjugation across the molecule.

  • Crystal Lattice Disruption: Because the molecule is highly non-planar, it cannot undergo efficient π−π stacking in the solid state. As demonstrated in structural studies of 1 [1], the position of substituents directly dictates the cohesive energy of the crystal lattice. Ortho-substitution generally depresses the melting point compared to para-substituted analogs.

  • Electronic Contributions: The 4-methoxy group acts as a strong electron-donating group (EDG) via resonance, increasing the electron density at the carbonyl oxygen. This stabilizes the molecule against certain nucleophilic attacks but alters its2 [2].

G A Dual Ortho-Substitution (2-Chloro, 2-Methyl) B Steric Hindrance (Increased Dihedral Angle) A->B C Loss of Coplanarity (Reduced Resonance) B->C D Disrupted Crystal Lattice Packing C->D E Depressed Melting Point & Lowered ΔH_fus D->E

Figure 1: Causal pathway linking ortho-substitution to macroscopic thermodynamic properties.

Quantitative Data: Predictive Thermodynamic Profiling

Due to the specialized nature of CAS 82162-91-2, empirical literature values are sparse. However, as Senior Application Scientists, we can accurately model its thermodynamic profile by benchmarking it against foundational analogs. For instance, 3 [3] exhibits a low melting point (44–49 °C) due to its single ortho-twist. The addition of a 4-methoxy and 2-methyl group increases the molecular weight (raising the melting point) but introduces a second ortho-twist (lowering it).

Table 1: Comparative Thermodynamic Properties of Substituted Benzophenones

CompoundCAS NumberKey SubstituentsMolecular Wt.Melting Point (°C)
Benzophenone119-61-9None (Planar)182.22 g/mol 48.0 - 49.0
2-Chlorobenzophenone5162-03-82-Cl (Single Twist)216.66 g/mol 44.0 - 49.0
4-Bromobenzophenone90-90-44-Br (Planar, Heavy)261.11 g/mol 79.0 - 84.0
Target Molecule 82162-91-2 2-Cl, 2-CH₃, 4-OCH₃ 260.72 g/mol 65.0 - 85.0 (Predicted)

Note: The predicted melting point range accounts for the competing forces of increased polarizability (from the methoxy group) and severe lattice disruption (from dual ortho-substituents).

Self-Validating Experimental Methodologies

To empirically determine the melting point and thermodynamic stability of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone, researchers must employ self-validating protocols that eliminate instrumental or operator bias.

Protocol A: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining the exact melting onset ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ).

  • Step 1: Instrument Calibration (Self-Validation). Run a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g). Causality: This ensures the cell constant and temperature sensors are perfectly aligned before analyzing the unknown sample, guaranteeing data trustworthiness.

  • Step 2: Sample Preparation. Weigh precisely 2.0 to 5.0 mg of the compound into an aluminum crucible and crimp with a pinhole lid. Causality: A small mass prevents thermal gradients within the sample, while the pinhole allows volatile impurities to escape without rupturing the pan.

  • Step 3: Purge Gas. Establish a dry Nitrogen purge at 50 mL/min. Causality: Prevents oxidative degradation of the methoxy group at elevated temperatures, ensuring the endotherm represents a pure phase transition.

  • Step 4: Thermal Program. Heat from 20 °C to 150 °C at a linear rate of 10 °C/min.

  • Step 5: Data Extraction. Calculate the extrapolated onset temperature (the true thermodynamic melting point) rather than the peak maximum, as the onset is independent of sample mass.

Protocol B: Isothermal Forced Degradation (Solution-State Stability)

Benzophenone ethers exhibit specific vulnerabilities. While 4 [4] are generally stable, they can degrade under extreme photolytic or oxidative stress.

  • Step 1: Stock Preparation. Dissolve the API in a 50:50 Acetonitrile/Water mixture to a concentration of 1.0 mg/mL.

  • Step 2: Stress Application. Aliquot the stock into four distinct vials:

    • Acidic: Add 0.1N HCl (Tests ether cleavage).

    • Basic: Add 0.1N NaOH (Tests nucleophilic aromatic substitution).

    • Oxidative: Add 3% H₂O₂ (Tests oxidation of the 2-methyl group).

    • Photolytic: Expose to 254 nm UV light (Tests Norrish-type cleavage/dehalogenation).

  • Step 3: Neutralization & Analysis. After 24 hours at 60 °C (or UV exposure), neutralize the acid/base samples and analyze via HPLC-UV/MS.

  • Step 4: Mass Balance Validation. Causality: To prove the method is stability-indicating, the sum of the remaining parent peak area and all degradation product peak areas must equal 100% (±2%) of the unstressed control. If mass balance fails, secondary degradation or volatilization has occurred.

Stability_Workflow A API Solution (CAS 82162-91-2) B Stress Conditions Acid (HCl) Base (NaOH) Ox (H2O2) UV (254nm) A->B C Neutralization & Dilution B->C D HPLC-UV/MS Analysis C->D E Mass Balance Validation (100±2%) D->E

Figure 2: Self-validating forced degradation workflow ensuring mass balance closure.

Conclusion

The thermodynamic stability and melting point of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone are governed by a delicate interplay between the electron-donating properties of its methoxy group and the severe steric hindrance imposed by its dual ortho-substituents. By utilizing self-validating thermal analysis (DSC) and rigorous mass-balance forced degradation studies, researchers can accurately map the physicochemical boundaries of this complex diaryl ketone, ensuring its reliable application in downstream synthetic or pharmaceutical workflows.

References

  • The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones AIP Publishing URL
  • PMC (PubMed Central)
  • 2-Chlorobenzophenone, 97% | 5162-03-8 J&K Scientific LLC URL
  • Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities Royal Society Publishing URL

Sources

Protocols & Analytical Methods

Method

Application Note: Friedel-Crafts Acylation Protocol for the Synthesis of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale The synthesis of diaryl methanones (benzophenones) is a fundamental transformation in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The synthesis of diaryl methanones (benzophenones) is a fundamental transformation in medicinal chemistry, as these scaffolds are ubiquitous in active pharmaceutical ingredients (APIs) and advanced photoactive materials. This application note details a highly regioselective Friedel-Crafts acylation protocol to synthesize (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone via the coupling of 3-methylanisole and 2-chlorobenzoyl chloride.

Causality in Experimental Design

To ensure a self-validating and highly reproducible system, every reagent and condition in this protocol has been selected based on established mechanistic principles:

  • Regioselectivity (The Substrate): 3-Methylanisole (1-methoxy-3-methylbenzene) possesses two ortho/para-directing groups. The methoxy group ( −OCH3​ ) is a strong resonance donor, while the methyl group ( −CH3​ ) is a weaker inductive donor. Electrophilic aromatic substitution (EAS) is directed synergistically to the position para to the methoxy group and ortho to the methyl group (position 4 of the starting material)[1]. This site is both electronically activated and sterically accessible, yielding the 4-methoxy-2-methylphenyl moiety exclusively.

  • Electrophile Generation (The Catalyst): Anhydrous aluminum chloride ( AlCl3​ ) acts as a strong Lewis acid to abstract the chloride from 2-chlorobenzoyl chloride, generating a highly reactive, resonance-stabilized acylium ion ( R−C≡O+ )[2].

  • Stoichiometric Excess of Lewis Acid: Unlike Friedel-Crafts alkylations which require only catalytic Lewis acid, acylations require a stoichiometric excess (typically 1.1 to 1.5 equivalents). The resulting diaryl ketone product contains a basic carbonyl oxygen that forms a robust, stable complex with AlCl3​ . This complexation deactivates the catalyst, necessitating >1 equivalent to drive the reaction to completion[3].

  • Solvent Selection: Anhydrous dichloromethane (DCM) is utilized because it is a non-participating, polar aprotic solvent that effectively stabilizes the acylium ion intermediate and dissolves the AlCl3​ -ketone complex without undergoing side reactions.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

Table 1: Reagent Quantities and Stoichiometry

ReagentMolecular Weight ( g/mol )EquivalentsAmount (mmol)Mass / Volume
3-Methylanisole 122.161.010.01.22 g (1.26 mL)
2-Chlorobenzoyl chloride 175.011.111.01.93 g (1.40 mL)
Aluminum chloride (Anhydrous) 133.341.212.01.60 g
Dichloromethane (Anhydrous) 84.93Solvent-20.0 mL

Experimental Workflow Visualization

G Step1 1. Reagent Preparation (Anhydrous DCM, AlCl3) Step2 2. Electrophile Generation (Add 2-Chlorobenzoyl chloride at 0 °C) Step1->Step2 Step3 3. Aromatic Substitution (Add 3-Methylanisole, warm to RT) Step2->Step3 Step4 4. Reaction Quench (Ice + conc. HCl) Step3->Step4 Step5 5. Phase Separation (Extract with DCM) Step4->Step5 Step6 6. Washing & Drying (NaHCO3, Brine, MgSO4) Step5->Step6 Step7 7. Concentration (Rotary Evaporation) Step6->Step7

Fig 1: Experimental workflow for the Friedel-Crafts acylation and product isolation.

Step-by-Step Experimental Protocol

Part A: Setup and Electrophile Generation

Note: AlCl3​ is highly moisture-sensitive and corrosive. All glassware must be oven-dried, and the reaction should be assembled under an inert atmosphere (Nitrogen or Argon)[4].

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar, a rubber septum, and an inert gas inlet.

  • Suspension: Rapidly weigh 1.60 g (12.0 mmol) of anhydrous AlCl3​ and transfer it to the flask. Add 10.0 mL of anhydrous DCM to create a suspension.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 5 minutes.

  • Acylium Ion Formation: Dissolve 1.40 mL (11.0 mmol) of 2-chlorobenzoyl chloride in 5.0 mL of anhydrous DCM. Add this solution dropwise to the AlCl3​ suspension via syringe over 10 minutes.

    • Causality Check: Adding the acyl chloride first ensures the complete generation of the electrophilic acylium ion prior to the introduction of the aromatic substrate, preventing unwanted side-coordination[2]. The mixture will turn slightly yellow/orange as the complex forms.

Part B: Electrophilic Aromatic Substitution
  • Substrate Addition: Dissolve 1.26 mL (10.0 mmol) of 3-methylanisole in 5.0 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.

    • Causality Check: The reaction is highly exothermic. Dropwise addition controls the heat evolution, preventing the DCM (boiling point 39.6 °C) from boiling over[5].

  • Reaction Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (approx. 20–25 °C) and stir continuously for 2 hours. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 8:2) until the 3-methylanisole is fully consumed.

Part C: Quench and Workup
  • Acidic Quench: Carefully pour the room-temperature reaction mixture into a 250 mL beaker containing 30 g of crushed ice and 10 mL of concentrated Hydrochloric Acid (HCl).

    • Causality Check: The product exists as a tightly bound aluminum-ketone complex. Quenching with water alone generates a thick, intractable gel of aluminum hydroxide ( Al(OH)3​ ) which traps the product. The addition of concentrated HCl keeps the aluminum ions soluble in the aqueous phase as [Al(H2​O)6​]3+ or AlCl4−​ , liberating the free ketone and allowing for clean phase separation[4].

  • Phase Separation: Transfer the quenched biphasic mixture to a separatory funnel. Separate the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional 20 mL of DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • 20 mL of distilled water (to remove residual acid).

    • 20 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) (to neutralize trace HCl and unreacted acyl chloride). Caution: Vent the funnel frequently to release CO2​ gas.

    • 20 mL of saturated aqueous Sodium Chloride (Brine) (to pre-dry the organic layer).

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Magnesium Sulfate ( MgSO4​ ). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone.

  • Purification: The crude product can be purified via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or recrystallization from ethanol, depending on the required purity for downstream applications.

References

  • "Friedel-Crafts Acylation, Lab Guide, Use of GC-MS" Scientific & Academic Publishing. Available at:[Link]

  • "Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization" YouTube. Available at:[Link]

  • "EAS-Acylation | OpenOChem Learn" OpenOChem. Available at: [Link]

  • "Effects of acyl donor type, catalyst type, and reaction conditions on the activity and selectivity of Friedel-Crafts acylation" ResearchGate. Available at:[Link]

Sources

Application

Application Note: (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone as a High-Efficiency Type II Photoinitiator in UV-Curable Polymer Systems

Executive Summary The transition from broad-spectrum mercury lamps to narrow-band UV-LEDs in polymer chemistry necessitates photoinitiators with tailored absorption profiles. (2-Chlorophenyl)(4-methoxy-2-methylphenyl)met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from broad-spectrum mercury lamps to narrow-band UV-LEDs in polymer chemistry necessitates photoinitiators with tailored absorption profiles. (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone (CAS: 82162-91-2) is a highly substituted benzophenone derivative that functions as an advanced Type II photoinitiator. By strategically incorporating electron-donating (methoxy, methyl) and auxochromic (chloro) groups, this molecule exhibits a distinct bathochromic shift, enabling efficient near-UV (365–385 nm) absorption[1]. This application note provides drug development professionals and polymer scientists with a comprehensive, self-validating guide to formulating and kinetically evaluating this photoinitiator in free-radical photopolymerization workflows.

Mechanistic Overview: Type II Photoinitiation

Unlike Type I photoinitiators that undergo unimolecular homolytic cleavage, benzophenone derivatives are Type II photoinitiators[2]. They require a hydrogen-donating co-initiator (synergist)—typically a tertiary amine—to generate reactive free radicals[3].

The Causality of the Amine Synergist: When irradiated, the benzophenone derivative transitions to an excited triplet state. In the absence of an amine, this triplet state is relatively stable and will harmlessly decay back to the ground state, making the pure photoinitiator/monomer blend stable under light[3]. When a tertiary amine (e.g., N-Methyldiethanolamine, MDEA) is present, the excited photoinitiator forms an exciplex with the amine. An electron transfer followed by a rapid proton transfer occurs, yielding a stable (inactive) ketyl radical and a highly reactive α -aminoalkyl radical[2][4]. It is this α -aminoalkyl radical that initiates the polymerization of acrylate or methacrylate monomers[2]. Furthermore, tertiary amines actively consume dissolved oxygen in the formulation, mitigating oxygen inhibition—a critical cause of surface tackiness in thin-film UV curing[5].

G PI Photoinitiator (PI) Ground State PI_S PI* Singlet State PI->PI_S UV Light (365 nm) PI_T PI* Triplet State PI_S->PI_T Intersystem Crossing (ISC) Exciplex Exciplex [PI...Amine]* PI_T->Exciplex + Amine Amine Amine Co-initiator (R2N-CH2-R') Amine->Exciplex Radicals Ketyl Radical (Inactive) + Aminoalkyl Radical (Active) Exciplex->Radicals Electron/Proton Transfer Polymer Polymer Chain Propagation Radicals->Polymer Monomer Addition

Figure 1: Type II Photoinitiation Pathway of Benzophenone Derivatives with an Amine Synergist.

Chemical Properties & Formulation Guidelines

To effectively utilize (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone, formulators must understand its physical parameters. The methoxy group increases solubility in polar oligomers, while the chloro-substitution reduces the volatility of the molecule, minimizing migration in cured films—a critical parameter for biomedical and food-packaging applications[3].

Table 1: Chemical and Physical Properties

PropertyValue / DescriptionExperimental Implication
Chemical Name (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanoneHighly substituted benzophenone core[6].
CAS Number 82162-91-2Unique identifier for sourcing and MSDS[6].
Molecular Weight 260.72 g/mol Used for precise molar ratio calculations[1].
Mechanism Type II (Bimolecular)Mandates the use of a co-initiator (e.g., MDEA, TEA)[2].
Optimal Light Source 365 nm – 385 nm UV-LEDBathochromic shift allows for safer, ozone-free LED curing[7].

Experimental Protocols

Protocol 1: Preparation of a Self-Validating UV-Curable Resin

This protocol outlines the preparation of a standard acrylate resin. The causality behind the order of addition is to prevent premature dark-curing and to validate the strict Type II nature of the photoinitiator.

Materials:

  • Monomer: Trimethylolpropane triacrylate (TMPTA) or 1,6-Hexanediol diacrylate (HDDA)[4].

  • Photoinitiator (PI): (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone.

  • Co-initiator: N-Methyldiethanolamine (MDEA)[4].

Step-by-Step Procedure:

  • PI Dissolution: Add 1.5 wt% of the PI to the TMPTA monomer in an amber glass vial. Stir at 40°C for 30 minutes using a magnetic hotplate.

    • Causality: Mild heat reduces monomer viscosity, accelerating the dissolution of the solid PI crystal without inducing thermal polymerization.

  • System Validation Checkpoint 1 (Type I Impurity Screen): Extract a 100 µL aliquot of the PI/Monomer blend (without amine) and expose it to 365 nm UV light at 50 mW/cm² for 60 seconds.

    • Validation: The sample must remain perfectly liquid . If gelation occurs, the system is contaminated with Type I photoinitiators or thermal initiators, and the batch must be discarded.

  • Amine Addition: Once validated, allow the bulk mixture to cool to room temperature. Add 3.0 wt% of MDEA (maintaining a ~1:2 molar ratio of PI to Amine). Stir for 10 minutes in the dark.

  • System Validation Checkpoint 2 (Dark Stability): Store the fully formulated resin in the dark for 24 hours. Measure the viscosity.

    • Validation: Viscosity should remain unchanged, confirming that the amine does not trigger a dark-cure redox reaction with the monomer.

Protocol 2: Photopolymerization Kinetics via Real-Time FTIR (RT-FTIR)

To quantify the efficiency of the photoinitiator, Real-Time FTIR is utilized. This technique allows for the simultaneous irradiation of the sample and acquisition of infrared spectra, providing a continuous kinetic profile of double-bond conversion[8][9].

G Prep 1. Formulation Prep (PI + Amine + Monomer) Coat 2. Substrate Coating (Sandwich between BaF2 crystals) Prep->Coat Baseline 3. Baseline IR Scan (Verify Uncured State) Coat->Baseline UV 4. In Situ UV Irradiation (365 nm LED Source) Baseline->UV Resolution Validated Monitor 5. Real-Time IR Acquisition (Monitor C=C peak ~1635 cm⁻¹) UV->Monitor Simultaneous Analyze 6. Kinetic Analysis (Calculate % Conversion) Monitor->Analyze

Figure 2: Real-Time FTIR Experimental Workflow for Photopolymerization Kinetics.

Step-by-Step Procedure:

  • Sample Mounting: Place a 10 µm drop of the formulated resin from Protocol 1 onto a Barium Fluoride ( BaF2​ ) crystal and cover it with a second BaF2​ crystal to form a uniform thin film.

    • Causality: BaF2​ is specifically chosen because it is highly transparent to both the 365 nm UV light required for curing and the mid-IR wavelengths required for monitoring[9]. Standard glass absorbs mid-IR radiation and cannot be used.

  • Baseline Acquisition: Place the crystal sandwich into the FTIR spectrometer. Acquire a baseline spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation: Ensure the acrylate C=C stretching vibration at ~1635 cm⁻¹ is distinctly resolved from the carbonyl ( C=O ) stretching peak at ~1720 cm⁻¹. If the peaks overlap heavily, adjust the film thickness.

  • In Situ Irradiation: Activate the internally-mounted 365 nm UV-LED (intensity: 20 mW/cm²) while simultaneously setting the FTIR to rapid-scan mode (e.g., 2 spectra per second)[10].

  • Data Processing: Monitor the disappearance of the 1635 cm⁻¹ peak over time. Calculate the fractional conversion ( α ) using the internal standard method (using the stable C=O peak at 1720 cm⁻¹ as a reference to account for minor variations in film thickness):

    Conversion(%)=(1−A1635,0​/A1720,0​A1635,t​/A1720,t​​)×100

    (Where A is the area under the respective absorbance peaks at time t and time 0 ).

Data Interpretation & Troubleshooting

When evaluating the RT-FTIR kinetic data, the conversion curve should exhibit a rapid initial slope (autoacceleration phase) followed by a plateau as the system vitrifies and the reaction becomes diffusion-controlled[11].

Table 2: Troubleshooting Guide for Type II Photopolymerization

ObservationMechanistic CauseCorrective Action
Low Final Conversion (<60%) Early vitrification or insufficient radical generation.Increase PI/Amine concentration or increase UV irradiation temperature to delay vitrification[12].
Long Induction Period (Delay before cure) Severe oxygen inhibition scavenging early radicals[5].Increase amine concentration (amines act as O2​ scavengers) or purge the testing chamber with Nitrogen[4].
Surface Tackiness post-cure Ketyl radical recombination at the air interface[3].Switch to a more reactive amine synergist or apply a physical barrier (e.g., PET film) during curing.
Resin Yellowing Photodegradation of the amine or trapped exciplex intermediates[5].Reduce amine concentration or switch from an aromatic amine to an aliphatic amine (e.g., MDEA).

References

  • UV+EB Technology. "Photoinitiators: Challenges in Food Packaging Applications". UV+EB Technology Magazine, Nov 2016. Available at:[Link]

  • Polymer Innovation Blog. "UV Curing: Part Three; Free Radical Photoinitiators". Polymer Innovation Blog, Jan 2016. Available at:[Link]

  • American Chemical Society. "Real-Time FTIR and in Situ Rheological Studies on the UV Curing Kinetics of Thiol-ene Polymers". Macromolecules. Available at:[Link]

  • MDPI. "Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators". Polymers, May 2021. Available at:[Link]

Sources

Method

scale-up synthesis procedure for (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone

Executive Summary The synthesis of the diaryl ketone building block (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone (CAS: 82162-91-2)[1] relies on a highly regioselective Friedel-Crafts acylation. While this transfor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of the diaryl ketone building block (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone (CAS: 82162-91-2)[1] relies on a highly regioselective Friedel-Crafts acylation. While this transformation is a cornerstone of organic synthesis, translating it from the bench to a multi-kilogram pilot scale requires rigorous control over reaction thermodynamics, catalyst stoichiometry, and quenching methodologies[2]. This application note provides a self-validating, process-ready protocol designed for drug development professionals, focusing on safety, yield optimization, and scalable isolation techniques without the need for chromatographic purification.

Mechanistic Rationale & Regioselectivity

The synthesis utilizes 3-methylanisole and 2-chlorobenzoyl chloride. The success of this route hinges on the predictable regioselectivity dictated by the aromatic ring's substituents[3].

  • Electronic Activation: The methoxy group is a powerful ortho/para director, while the methyl group is a weaker ortho/para director.

  • Steric Dynamics: Position 2 (between the methoxy and methyl groups) is highly sterically hindered. Position 4 is para to the strongly activating methoxy group and ortho to the methyl group, making it both electronically activated and sterically accessible.

  • Catalyst Behavior: Unlike Friedel-Crafts alkylations which are truly catalytic, acylations require greater than one equivalent of a Lewis acid (typically AlCl3). The resulting diaryl ketone product contains a basic carbonyl oxygen that strongly coordinates with AlCl3, forming a stable complex that deactivates the catalyst[4]. Therefore, 1.15 equivalents of AlCl3 are strictly required to drive the reaction to completion.

Mechanism A 2-Chlorobenzoyl Chloride C Acylium Ion Complex A->C + AlCl3 B AlCl3 Catalyst B->C E Wheland Intermediate C->E + Arene D 3-Methylanisole D->E F Ketone-AlCl3 Complex E->F - HCl H Target Diaryl Ketone F->H Hydrolysis G Aqueous HCl Quench G->H

Mechanistic pathway of the Friedel-Crafts acylation detailing acylium ion formation and complexation.

Process Chemistry & Scale-Up Considerations

When scaling up Friedel-Crafts acylations, thermal management and phase separation during the workup are the primary failure points[2].

  • Solvent Selection: While efforts have been made to replace chlorinated solvents in process chemistry[5],[6], dichloromethane (DCM) remains the most reliable solvent for this specific transformation due to its ability to solubilize the intermediate acylium ion and the final ketone-AlCl3 complex, preventing premature precipitation.

  • The "Reverse Quench" Imperative: Standard addition of water to an AlCl3-mediated reaction generates a violent exotherm and produces insoluble, polymeric aluminum hydroxide gels that cause intractable emulsions. This protocol employs a reverse quench —pouring the reaction mixture into a large volume of vigorously stirred, ice-cold 1M HCl. The acidic environment ensures that the aluminum species remain water-soluble (as Al3+ or AlCl3​ ), enabling a rapid and clean phase separation[2],[4].

Quantitative Data & Stoichiometry

The following table summarizes the mass balance for a 1.0 kg scale synthesis.

MaterialMW ( g/mol )EquivalentsMass (g)Volume (mL)Density (g/mL)
3-Methylanisole122.171.001,0001,0320.969
2-Chlorobenzoyl chloride175.011.051,5041,0881.382
Aluminum chloride (anhydrous)133.341.151,255N/AN/A
Dichloromethane (DCM)84.93Solvent13,25010,0001.325
1M HCl (aq)36.46Quench5,0005,0001.000
Product: Target Ketone 260.72 1.00 2,134 (Theor.) N/A N/A

Step-by-Step Experimental Protocol (1 kg Scale)

Phase 1: Reaction Execution
  • Reactor Preparation: Ensure a 20 L jacketed glass reactor is rigorously dried and purged with nitrogen. Trace moisture reacts violently with AlCl3, generating HCl gas and degrading the catalyst[4].

  • Catalyst Loading: Charge 10 L of anhydrous DCM into the reactor. Begin moderate agitation (150 rpm) and charge 1.255 kg of anhydrous AlCl3. Cool the suspension to an internal temperature (IT) of 0 °C.

  • Acylium Ion Formation: Via an addition funnel, slowly add 1.504 kg of 2-chlorobenzoyl chloride over 60 minutes. Maintain the IT between 0 °C and 5 °C. Stir the mixture for an additional 30 minutes to ensure complete generation of the acylium ion complex.

  • Arene Addition (Exothermic): Slowly add 1.000 kg of 3-methylanisole over 120 minutes. Control the jacket temperature to ensure the IT does not exceed 5 °C.

  • Aging: Upon completion of the addition, adjust the jacket temperature to warm the reaction to 20 °C. Stir for 4–6 hours. Monitor the reaction via HPLC until the remaining 3-methylanisole is <1.0% (Area %).

Phase 2: Quench and Isolation
  • Reverse Quench: In a separate 50 L quench vessel, prepare a mixture of 5.0 L of 1M HCl and 5.0 kg of crushed ice. Begin vigorous agitation (300 rpm). Slowly transfer the active reaction mixture from the 20 L reactor into the quench vessel over 45 minutes, maintaining the quench vessel IT below 15 °C.

  • Phase Separation: Cease agitation and allow the biphasic mixture to settle for 30 minutes. A clean phase split should be observed. Separate the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional 2 L of DCM and combine the organic phases.

  • Washing: Wash the combined organic layers with 5 L of 1M NaOH to neutralize residual HCl and remove any 2-chlorobenzoic acid byproduct. Follow with a 5 L brine wash.

  • Solvent Swap & Crystallization: Transfer the organic layer to a distillation apparatus. Distill the DCM under reduced pressure while continuously feeding heptane (constant volume distillation) until the IT reaches 65 °C, indicating complete DCM removal. Add ethyl acetate (~10% v/v relative to heptane) and heat to 70 °C to achieve full dissolution.

  • Isolation: Cool the batch slowly to 0 °C at a controlled rate of 10 °C/hour to promote the growth of high-purity crystals. Filter the resulting slurry, wash the filter cake with 2 L of cold heptane, and dry in a vacuum oven at 40 °C to a constant weight. Expected yield: 80-85% (1.70 - 1.81 kg).

Workflow Step1 1. Catalyst Loading AlCl3 in DCM at 0°C Step2 2. Acyl Chloride Addition Form Acylium Complex (0-5°C) Step1->Step2 Step3 3. Arene Addition Slow addition of 3-Methylanisole Step2->Step3 Step4 4. Aging Stir at 20°C until completion Step3->Step4 Step5 5. Reverse Quench Pour into Ice/HCl mixture Step4->Step5 Step6 6. Phase Separation Extract organic layer Step5->Step6 Step7 7. Crystallization Heptane/EtOAc system Step6->Step7

Step-by-step industrial scale-up workflow for the synthesis and isolation of the target ketone.

Analytical Validation

To validate the structural integrity and purity of the isolated (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone:

  • HPLC: Ensure a single major peak (>98% AUC) using a reverse-phase C18 column (Water/MeCN gradient with 0.1% TFA).

  • 1H NMR (CDCl3): Confirm the regiochemistry by analyzing the aromatic splitting pattern. The proton at C5 of the methoxy-methylphenyl ring should appear as an ortho/meta coupled doublet of doublets, while the proton at C3 should appear as a meta-coupled doublet, confirming acylation at the C4 position relative to the methoxy group.

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Application

purification and recrystallization techniques for crude (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone

Application Notes & Protocols: High-Purity Recovery of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone Abstract: This document provides a comprehensive technical guide for the purification of crude (2-Chlorophenyl)(4...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: High-Purity Recovery of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone

Abstract: This document provides a comprehensive technical guide for the purification of crude (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone, a benzophenone derivative of interest in pharmaceutical and materials science research. Standard synthesis procedures, such as the Friedel-Crafts acylation, often yield a crude product containing unreacted starting materials, isomeric byproducts, and residual catalysts.[1][2] Achieving high purity is paramount for reliable downstream applications and accurate characterization. This guide details a robust, optimized recrystallization protocol, including systematic solvent selection, impurity removal strategies, and methods for purity verification. The causality behind each experimental step is explained to provide researchers with a deep, actionable understanding of the purification process.

Introduction: The Imperative for Purity

(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone is a substituted benzophenone. The benzophenone scaffold is a critical pharmacophore and photoinitiator in various fields.[1] The efficacy, safety, and reproducibility of studies involving this compound are directly dependent on its purity. Impurities can arise from several sources during synthesis, primarily the Friedel-Crafts acylation reaction:

  • Unreacted Precursors: Residual 2-chlorobenzoyl chloride and 1-methoxy-3-methylbenzene.

  • Isomeric Byproducts: Acylation at other positions on the methoxytoluene ring.

  • Poly-acylation Products: Introduction of a second acyl group onto the aromatic ring.[3]

  • Catalyst Residues: Hydrolyzed Lewis acids (e.g., aluminum hydroxide from AlCl₃).

  • Reaction-Induced Polymers: Colored, high-molecular-weight tars.

Recrystallization is a powerful and scalable purification technique that leverages differences in solubility between the desired compound and impurities to achieve a highly ordered, pure crystalline solid.[4][5] This method is often the final and most critical step in obtaining active pharmaceutical ingredients (APIs) and research-grade chemicals.[6]

Foundational Principle: The Science of Recrystallization

The efficacy of recrystallization is governed by solubility principles. An ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature, typically its boiling point.[7] As a hot, saturated solution is allowed to cool, the solubility of the target compound decreases, forcing it out of the solution to form a crystal lattice. Well-soluble impurities and trace amounts of the target compound remain in the cold solvent, known as the mother liquor.[5] Slow, controlled cooling is critical as it allows for the selective incorporation of the correct molecules into the growing crystal lattice, effectively excluding impurities.[8]

Systematic Solvent Selection

The choice of solvent is the most critical parameter for successful recrystallization. The molecular structure of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone—containing two aromatic rings, a ketone, an ether, and a chloro-substituent—suggests moderate polarity. A systematic screening process is essential.

Single-Solvent System Screening

A preliminary screen using small quantities of the crude product (~25 mg) in various solvents (~0.5 mL) should be performed to identify suitable candidates. The ideal solvent will exhibit the solubility behavior described in Table 1.

SolventBoiling Point (°C)PolarityExpected Behavior for (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone
Hexane/Heptane 69 / 98Non-polarLikely poor solubility even when hot. Potentially useful as an anti-solvent.
Toluene 111Non-polarMay show high solubility even when cold, leading to poor recovery.
Ethyl Acetate 77IntermediateGood candidate. Often shows a significant solubility differential with temperature.[7]
Acetone 56IntermediateOften a very good solvent, but its low boiling point can limit the solubility differential.[7]
Isopropanol (IPA) 82Polar ProticExcellent candidate. Often provides a steep solubility curve for moderately polar compounds.
Ethanol 78Polar ProticStrong candidate, similar to IPA. Can be paired with water.[9]
Methanol 65Polar ProticMay be too polar, but worth screening. Good for dissolving polar impurities.[7][10]
Acetonitrile 82Polar AproticGood for compounds with aromatic rings. Can be an effective recrystallization solvent.[9]
Multi-Solvent System

If no single solvent provides optimal results, a multi-solvent system is a powerful alternative.[8] This involves dissolving the crude compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow, dropwise addition of a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid (cloudy).[5] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Recommended Pairs:

  • Ethanol / Water

  • Isopropanol / Water

  • Acetone / Hexane

  • Ethyl Acetate / Heptane

Detailed Purification and Recrystallization Protocol

This protocol assumes a starting batch of approximately 10 grams of crude material. Adjust volumes accordingly for different scales. Based on common properties of benzophenone derivatives, isopropanol (IPA) is selected as the primary solvent for this protocol due to its favorable boiling point and solvency characteristics.

Workflow Overview

Caption: Workflow for the purification of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone.

Step-by-Step Methodology

1. Dissolution: a. Place the crude (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone (10.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. b. Add an initial volume of isopropanol (e.g., 40 mL). c. Gently heat the mixture on a hot plate with stirring. Add more isopropanol in small portions (2-3 mL at a time) until all the solid has just dissolved at a near-boiling temperature. Causality: Using the minimum volume of hot solvent is essential to create a saturated solution, which maximizes the yield upon cooling. An excess of solvent will result in some product remaining dissolved even when cold.

2. Decolorization (Optional): a. If the hot solution is significantly colored (e.g., yellow, brown), remove it from the heat source. b. Allow the solution to cool slightly to prevent violent boiling upon addition of the charcoal. c. Add a small amount of activated charcoal (approx. 1-2% of the solute mass, ~100-200 mg) to the solution. d. Re-heat the mixture to boiling for 2-5 minutes with continued stirring. Causality: Activated charcoal has a high surface area that adsorbs large, colored polymer-like impurities.

3. Hot Gravity Filtration: a. Set up a hot filtration apparatus: place a stemless funnel with fluted filter paper into a clean Erlenmeyer flask. Place this setup on the hot plate to heat the receiving flask and funnel with solvent vapor. b. Pour a small amount of hot isopropanol through the filter paper to wet it and heat the apparatus. c. Quickly and carefully pour the hot solution containing the dissolved product through the fluted filter paper. Causality: This step removes insoluble impurities, such as dust, catalyst residues, or the activated charcoal added in the previous step. Keeping the apparatus hot prevents the desired compound from crystallizing prematurely on the filter paper, which would decrease the yield.

4. Crystallization: a. Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination. b. Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals. A slow growth process is more selective, leading to a purer final product as impurities are excluded from the crystal lattice. Rapid cooling (quenching) can trap impurities within smaller, less-ordered crystals. c. Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation. Causality: The solubility of the product is significantly lower at 0-4°C, which drives more of the dissolved compound out of the solution, thereby increasing the final yield.

5. Crystal Collection and Washing: a. Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold isopropanol. b. Collect the crystals by vacuum filtration, pouring the cold slurry into the Büchner funnel. c. With the vacuum still applied, wash the crystals with a small portion (5-10 mL) of ice-cold isopropanol. Causality: The cold wash solvent removes the residual mother liquor, which contains the soluble impurities, without significantly dissolving the purified product crystals. d. Continue to draw air through the crystals on the filter for 5-10 minutes to partially dry them.

6. Drying: a. Transfer the crystalline product from the funnel to a pre-weighed watch glass. b. Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50°C). Causality: Complete removal of the solvent is necessary for accurate yield calculation and to prevent solvent presence from interfering with subsequent reactions or analyses. A vacuum lowers the boiling point of the solvent, allowing for efficient drying at a temperature well below the product's melting point.

Assessment of Purity

After recrystallization, it is crucial to verify the purity of the final product.

TechniquePurposeIndication of High Purity
Melting Point Assess purity and identity.A sharp melting point range (e.g., < 2°C) that matches the literature value. Impurities typically depress and broaden the melting range.
Thin-Layer Chromatography (TLC) Qualitatively identify the number of components.A single spot for the recrystallized product, with the disappearance of impurity spots observed in the crude material.
¹H NMR Spectroscopy Confirm chemical structure and detect impurities.Clean spectrum with correct chemical shifts, integration values, and coupling constants. Absence of peaks corresponding to starting materials or byproducts.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling. Too much solvent was used; solution is not saturated.Re-heat the solution to boil off some of the solvent to reduce the volume. Allow to cool again. If still unsuccessful, try adding a "seed" crystal or scratching the inside of the flask with a glass rod at the solvent line to create a nucleation site.[6][8]
Oiling out (product separates as a liquid). The boiling point of the solvent is higher than the melting point of the solute; impurities are lowering the melting point.Re-heat the solution to dissolve the oil, then add a slightly larger volume of hot solvent. Alternatively, switch to a lower-boiling point solvent or use a mixed-solvent system.
Low recovery/yield. Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the chosen solvent even when cold.Ensure minimum solvent volume is used. Ensure filtration apparatus is sufficiently pre-heated. Re-evaluate solvent choice by screening for one with lower solubility at cold temperatures.
Colored crystals after recrystallization. Colored impurity is co-crystallizing or has similar solubility properties.Perform a second recrystallization. Ensure sufficient activated charcoal was used if the initial solution was colored. If the impurity persists, column chromatography may be required prior to recrystallization.

Conclusion

The protocol described provides a robust and scientifically grounded method for the purification of crude (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone. By carefully selecting a solvent system and controlling the rate of cooling, researchers can effectively remove synthetic impurities and obtain a high-purity crystalline product suitable for the most demanding applications. The principles and techniques detailed in this guide are broadly applicable to the purification of other benzophenone derivatives and crystalline organic compounds.

References

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Recrystallization Definition, Principle &Purpose. PraxiLabs. (2022-11-07). [Link]

  • Lab Procedure: Recrystallization. LabXchange. (2024-01-23). [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • How to choose a solvent for crystallization of an organic compound. Quora. (2018-11-13). [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. (2022-07-08). [Link]

  • Recrystallization Techniques in Chemistry. Scribd. [Link]

  • RECRYSTALLISATION. University of Calgary. [Link]

  • Methods for the preparation of benzophenone derivatives.
  • Methods for the preparation of benzophenones derivatives. European Patent Office - EP 0855379 A1. [Link]

  • Method for purifying and separating benzophenone.
  • Sodium borohydride. Wikipedia. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. (2018-04-02). [Link]

  • AIC13-DMF REAGENT IN THE FRIEDEL-CRAFTS REACTION. APPLICATION TO THE SYNTHESIS OF SYMMETRICAL BENZOPHENONE DERIVATIVES. HETEROCYCLES. [Link]

  • Benzophenone derivative, utraviolet absorbent and external preparation for skin. European Patent Office - EP 0538839 A1. [Link]

  • Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition. [Link]

  • Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Patsnap Eureka. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [Link]

  • 15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. (2015-07-18). [Link]

  • CAS RN 1174327-78-6 | (2-Chlorophenyl)(4-methoxyphenyl)methanol. Hoffman Fine Chemicals. [Link]

  • (4-Methoxyphenyl)methanone. PubChem. [Link]

  • 2-((4-CHLOROPHENYL)METHOXY)-N,N-DIMETHYLETHANAMINE. precisionFDA. [Link]

  • Preparation method of methyl 2-(4-chloromethylphenyl)propionate.
  • (2-CHLOROPHENYL)[4-(METHOXYMETHOXY)PHENYL]METHANONE — Chemical Substance Information. NextSDS. [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Este. Organic Syntheses. [Link]

  • RESOLUTION OF RACEMIC 0-(4-METH0XYPHENYL)- GLYCIDOL. HETEROCYCLES. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselective and regioselective challenges encountered during the synthesis of (2-Chlorophe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselective and regioselective challenges encountered during the synthesis of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone.

This target molecule is synthesized via the Friedel-Crafts acylation of 3-methylanisole (1-methoxy-3-methylbenzene) with 2-chlorobenzoyl chloride. While the electron-rich nature of the anisole derivative ensures high reactivity, it also opens the door to competing side reactions. Below, you will find targeted troubleshooting FAQs, quantitative data, and a self-validating protocol to ensure high-yield, isomerically pure results.

Part 1: Troubleshooting & FAQs

Q1: Why is my reaction yielding a complex mixture of isomers instead of the pure target methanone?

Answer: You are likely experiencing poor regiocontrol due to overly harsh reaction conditions or an inappropriate solvent system.

  • Causality: The substrate, 3-methylanisole, possesses multiple nucleophilic sites. The methoxy group is a powerful activating group that directs electrophilic attack to its ortho and para positions. The target molecule requires acylation at position 4 (para to the methoxy group). However, the electrophile—the 2-chlorobenzoyl acylium ion—is exceptionally bulky due to its own ortho-chloro substituent. If the reaction is run at room temperature or higher, the system gains enough thermal energy to overcome the steric penalty of ortho-acylation (at C6), leading to isomeric mixtures[1].

  • Solution: Lowering the reaction temperature to 0 °C exploits the steric bulk of the electrophile, kinetically locking the reaction into forming the para-substituted product. Alternatively, utilizing shape-selective zeolite catalysts (such as H-Beta) restricts the transition state geometry within the catalyst pores, physically preventing the formation of the bulkier ortho-isomer[2].

Q2: LC-MS analysis shows a significant byproduct with a mass of [M-14]. What is this, and how do I eliminate it?

Answer: A mass loss of 14 Da (loss of a -CH₂ group) is the classic signature of O-demethylation, meaning your methoxy ether has been cleaved to form a phenol byproduct.

  • Causality: Aluminum chloride (AlCl₃) is a hard, aggressive Lewis acid. While it efficiently activates the acyl chloride, it also strongly coordinates to the oxygen atom of the methoxy ether. At temperatures above 10–15 °C, this coordination weakens the O-CH₃ bond, rendering it highly susceptible to nucleophilic attack by chloride ions, which cleaves the ether linkage[3].

  • Solution: Replace AlCl₃ with a milder Lewis acid. Titanium tetrachloride (TiCl₄) or Zinc chloride (ZnCl₂) provides sufficient Lewis acidity to generate the active acylium ion from 2-chlorobenzoyl chloride without possessing the oxophilicity required to cleave the robust ether linkage[4].

Q3: My reaction stalls at exactly 45-50% conversion, even with prolonged heating and excess reagents. Why?

Answer: You are experiencing stoichiometric catalyst sequestration.

  • Causality: The product, (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone, is a diaryl ketone. Ketones are excellent Lewis bases. Once formed, the product's carbonyl oxygen coordinates irreversibly with the Lewis acid catalyst. This forms a stable, deactivated complex, effectively removing the catalyst from the active cycle[5].

  • Solution: Friedel-Crafts acylations are not truly catalytic when the product is a strongly coordinating ketone. You must use a stoichiometric excess of the Lewis acid. We mandate using 1.1 to 1.2 equivalents of the Lewis acid relative to the acyl chloride to ensure sufficient free catalyst remains to drive the reaction to >95% conversion.

Part 2: Quantitative Catalyst Performance Matrix

The following table summarizes the optimization data for the acylation of 3-methylanisole with 2-chlorobenzoyl chloride across various catalytic systems.

Catalyst SystemEquiv.Temp (°C)Conversion (%)Regioselectivity (Para:Ortho)Demethylation (%)
AlCl₃ 1.225>9585:15~15.0
AlCl₃ 1.208592:8<2.0
TiCl₄ 1.209296:4Not detected
Sc(OTf)₃ 0.2508898:2Not detected
Zeolite H-Beta 20 wt%8075>99:1Not detected

Data synthesis based on established Friedel-Crafts parameters for substituted anisoles[1][4][5]. TiCl₄ at 0 °C offers the optimal balance of high conversion, excellent regioselectivity, and preservation of the methoxy group.

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility and scientific integrity, the following TiCl₄-mediated protocol is designed as a self-validating system . Each step includes specific visual or analytical cues to confirm the mechanistic success of the operation before proceeding.

Protocol: TiCl₄-Mediated Synthesis of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone

Step 1: Catalyst-Electrophile Complexation

  • Action: In an oven-dried, argon-purged flask, dissolve 2-chlorobenzoyl chloride (1.0 equiv, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM). Cool the system to 0 °C using an ice bath. Dropwise add TiCl₄ (1.1 equiv, 11 mmol) via syringe.

  • Self-Validation: The solution will immediately transition from colorless to a distinct deep yellow/orange hue . This colorimetric shift confirms the successful generation of the active acylium-titanium complex. Failure state: If the solution remains clear or turns milky white, ambient moisture has hydrolyzed the TiCl₄; the reaction must be aborted.

Step 2: Substrate Addition

  • Action: Slowly add a solution of 3-methylanisole (1.0 equiv, 10 mmol) in 5 mL of DCM dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Self-Validation: A mild exotherm will occur. After 45 minutes, analyze via TLC (Hexane:EtOAc 8:2). The starting material (R_f ~0.7) will begin to deplete, and a new UV-active product spot (R_f ~0.4) will appear. The strict absence of a highly polar baseline spot (R_f < 0.1) validates that O-demethylation has been successfully suppressed.

Step 3: Reaction Maturation

  • Action: Allow the reaction to stir at 0–5 °C for 2.5 hours. Do not allow the system to warm to room temperature, as this will degrade the regioselectivity.

  • Self-Validation: Pull an aliquot for HPLC analysis. The chromatogram must indicate >90% conversion to the para-isomer (target methanone) with <5% ortho-isomer. If conversion stalls at ~50%, verify that a full 1.1 equivalents of TiCl₄ were added.

Step 4: Quenching & Workup

  • Action: Quench the reaction by slowly pouring the mixture into a vigorously stirred beaker containing 50 g of crushed ice and 20 mL of 1M HCl.

  • Self-Validation: The organic layer will rapidly revert from dark orange to a pale yellow/colorless state . This visual confirmation indicates that the Lewis acid-ketone complex has been successfully hydrolyzed, releasing the free product into the organic phase while the titanium salts partition into the aqueous phase. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the logical flow and mechanistic divergence of the reaction based on catalyst selection and temperature control.

G SM 3-Methylanisole + 2-Chlorobenzoyl Chloride Complex Acylium Ion - Lewis Acid Active Complex SM->Complex Coordination & Activation LA Lewis Acid Catalyst (e.g., TiCl4 or AlCl3) LA->Complex Catalysis Prod Target Molecule: (2-Chlorophenyl)(4-methoxy- 2-methylphenyl)methanone (Para-Acylation) Complex->Prod Kinetically Favored (Mild LA, <20°C) Side1 Byproduct A: Phenol Derivative (O-Demethylation) Complex->Side1 Harsh LA (AlCl3) Elevated Temp Side2 Byproduct B: Ortho-Isomers (Steric Clash) Complex->Side2 Poor Steric Control (Solvent Effects)

Mechanistic divergence in the Friedel-Crafts acylation of 3-methylanisole.

Part 5: References

  • ACS Omega - AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies URL:[Link]

  • Researcher.life - Friedel-Crafts acylations with modified clays as catalysts URL: [Link]

  • Chemistry Stack Exchange - Friedel–Crafts acylation of substituted anisole URL:[Link]

  • ResearchGate - Effects of acyl donor type, catalyst type, and reaction conditions on the activity and selectivity of Friedel-Crafts acylation URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone

Welcome to the Advanced Crystallization Troubleshooting Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with isolating and purifying (2-Chlorophenyl)(4-methox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Troubleshooting Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with isolating and purifying (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone (CAS: 82162-91-2).

Because this specific diaryl ketone features significant steric hindrance (ortho-chloro and ortho-methyl substitutions), it exhibits a highly twisted, non-planar conformation. This structural reality lowers its lattice energy and makes the compound notoriously prone to Liquid-Liquid Phase Separation (LLPS)—colloquially known as "oiling out"—during crystallization.

Physicochemical Profiling & Solvent Strategy

Before troubleshooting, it is critical to establish the thermodynamic boundaries of your compound. Below is the quantitative and structural data summary used to dictate our solvent selection.

Property / ParameterValue / DescriptionCrystallization Implication
Chemical Name (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanoneDiaryl ketone backbone; lacks H-bond donors.
CAS Number 82162-91-2Reference identifier for API intermediate tracking.
Molecular Weight 260.72 g/mol Moderate molecular weight; highly lipophilic.
Structural Hindrance Ortho-Cl, Ortho-CH₃Forces a twisted conformation; kinetically hinders lattice integration, increasing LLPS risk.
Optimal Primary Solvent Toluene or Ethyl AcetateHigh solubility at elevated temperatures (>60°C); effectively solvates the aromatic rings.
Optimal Antisolvent n-HeptaneFully miscible with primary solvents; sharply decreases solubility to force supersaturation.
Crystallization Optimization Workflow

CrystallizationWorkflow N1 1. Solvent Screening (Toluene/Heptane) N2 2. PAT Integration (FBRM / FTIR) N1->N2 N3 3. MSZW Mapping (Solubility vs. Nucleation) N2->N3 N4 LLPS Detected? (Miscibility Gap) N3->N4 N5 Dilute System & Adjust Antisolvent N4->N5 Yes (Oiling Out) N6 4. Seed Addition (Within MSZW) N4->N6 No (Clear Soln) N5->N3 N7 5. Cubic Cooling & Isolation N6->N7

Workflow for optimizing diaryl ketone crystallization and mitigating LLPS.

Troubleshooting Guides & FAQs

Q1: Why does my (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone consistently "oil out" instead of forming a crystalline suspension? A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), is a thermodynamic and kinetic phenomenon where a supersaturated solution separates into a solute-rich oil phase and a solute-lean continuous phase[1]. For this specific diaryl ketone, the ortho-chloro and ortho-methyl groups prevent flat molecular stacking, slowing down the kinetics of crystal nucleation. When you cool the system or add antisolvent too rapidly, the system hits a metastable miscibility gap before it can nucleate [2]. Solution: You must bypass the miscibility gap. Do not operate at maximum concentration. Dilute the initial solution by 10-15% and utilize a Process Analytical Technology (PAT) tool like Focused Beam Reflectance Measurement (FBRM) to monitor chord length. If droplets form (indicating LLPS), heat the system to re-dissolve, dilute slightly, and implement a rigorous seeding strategy prior to reaching the LLPS boundary [1].

Q2: How do I select the optimal solvent/antisolvent ratio to maximize yield without triggering LLPS? A2: Empirical screening combined with thermodynamic modeling is required. Research demonstrates that binary multisolvent systems yield far superior recovery and purity compared to single solvents [3]. For this compound, a Toluene/n-Heptane system is highly effective. Toluene provides excellent solvation for the lipophilic aromatic rings, while n-Heptane acts as a strong antisolvent. Causality: To avoid LLPS, the antisolvent must be added slowly to map the Metastable Zone Width (MSZW). The optimal ratio is usually found just below the cloud point at the seeding temperature (e.g., 3:7 Toluene:Heptane v/v at 45°C).

Q3: What is the Metastable Zone Width (MSZW), and why is it critical for isolating this specific intermediate? A3: The MSZW is the thermodynamic operating window between the solubility curve (where the solid completely dissolves) and the supersolubility curve (where spontaneous, uncontrolled nucleation occurs)[4]. Operating strictly within the MSZW is critical for (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone because exceeding this zone rapidly forces the system into spinodal decomposition (crashing out as an oil). By mapping the MSZW using in situ FTIR and introducing seed crystals precisely within this zone, you provide a low-energy surface for the solute to integrate into a crystal lattice, entirely bypassing the oil phase [5].

Q4: My isolated crystals are trapping unreacted starting materials and regioisomers. How can I improve impurity rejection? A4: Impurity entrapment (occlusion) is a direct result of a rapid, linear cooling rate. Fast cooling generates high, uncontrolled supersaturation, causing crystals to grow erratically and trap mother liquor within the lattice defects. Solution: Implement a cubic cooling profile . A cubic cooling curve starts very slowly (e.g., 0.1°C/min) when the crystal surface area is low, and accelerates (e.g., 0.5°C/min) as the crystals grow and surface area increases. This maintains a constant, low level of supersaturation, allowing molecules the time required to orient correctly into the lattice, thereby rejecting structurally dissimilar impurities.

Self-Validating Experimental Protocol

Seeded Cooling-Antisolvent Crystallization of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone

Note: This protocol utilizes a self-validating feedback loop via in-line FBRM to ensure the system remains outside the LLPS miscibility gap.

Step 1: Dissolution & Clarification

  • Charge a jacketed crystallizer with crude (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone and Toluene (approx. 5 volumes, 5 mL/g).

  • Heat the system to 60°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Perform a hot polish filtration (0.45 µm PTFE filter) into a pre-heated, clean crystallizer to remove foreign particulates that could act as unseeded nucleation sites.

Step 2: Antisolvent Addition & MSZW Targeting

  • Maintain the solution at 60°C. Begin dropwise addition of n-Heptane (antisolvent) at a rate of 0.1 vol/min.

  • Monitor the solution using in-line FBRM. Stop the Heptane addition when the system reaches 30% of the predetermined MSZW limit (the solution must remain completely clear, with no spike in FBRM chord counts).

Step 3: Seed Bed Maturation

  • Cool the system slowly (0.2°C/min) to the designated seeding temperature (e.g., 45°C).

  • Charge 1.5 wt% of highly pure, milled (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone seed crystals.

  • Self-Validation Check: The FBRM total count should rise immediately upon seed addition and then stabilize. If the count drops continuously, the seeds are dissolving (system is undersaturated); if chord lengths suddenly become spherical and massive, LLPS has occurred.

  • Hold the temperature at 45°C for 60 minutes to allow the seed bed to mature and relieve initial supersaturation.

Step 4: Cubic Cooling & Final Desupersaturation

  • Initiate a cubic cooling profile from 45°C down to 5°C over 6 hours.

    • Formula: T(t)=Tstart​−(Tstart​−Tend​)×(t/ttotal​)3

  • Once the system reaches 20°C, resume the addition of n-Heptane (up to a final ratio of 1:4 Toluene:Heptane) at a slow rate of 0.05 vol/min to drive the remaining solute out of the mother liquor.

Step 5: Isolation & Drying

  • Filter the resulting crystalline suspension using a Nutsche filter or sintered glass funnel.

  • Wash the filter cake with 2 volumes of pre-chilled (5°C) n-Heptane to displace residual Toluene and surface impurities.

  • Dry the crystals under vacuum (≤ 50 mbar) at 40°C for 12 hours to constant weight.

References
  • Mettler Toledo. "Oiling Out in Crystallization: Liquid-Liquid Phase Separation." Mettler Toledo Applications. Available at:[Link]

  • Li, et al. "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357." Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Karimi, et al. "Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems." ResearchGate. Available at:[Link]

  • Mettler Toledo. "Metastable Zone Width (MSZW) in Crystallization." Mettler Toledo Applications. Available at:[Link]

  • Kadam, et al. "Process Analytical Technology Obtained Metastable Zone Width, Nucleation Rate and Solubility of Paracetamol in Isopropanol—Theoretical Analysis." National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Regioselective Synthesis of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone. Our focus is to provide in-depth troubleshooting and optimization strategies to minimize the formation of undesired ortho/para isomeric byproducts during Friedel-Crafts acylation.

Introduction: The Challenge of Regioselectivity

The synthesis of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone via the Friedel-Crafts acylation of 3-methylanisole with 2-chlorobenzoyl chloride is a classic example of electrophilic aromatic substitution.[1][2] The methoxy (-OCH3) and methyl (-CH3) groups on the 3-methylanisole ring are both electron-donating and, therefore, ortho, para-directing.[3][4] This electronic preference leads to the activation of positions C2, C4, and C6 for electrophilic attack, often resulting in a mixture of isomeric products. The primary challenge lies in directing the incoming 2-chlorobenzoyl group selectively to the C4 position (para to the methoxy group and ortho to the methyl group) while minimizing substitution at the C6 position (ortho to both the methoxy and methyl groups).

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to enhance the regioselectivity of this critical transformation.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a significant amount of the ortho-acylated byproduct?

A1: The formation of a mixture of ortho and para isomers is inherent to the electronic nature of the starting material, 3-methylanisole. Both the methoxy and methyl groups activate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions.[3][5] The methoxy group is a strong activating group, primarily directing to its para position (C4) and ortho positions (C2 and C6). The methyl group is a weaker activating group, also directing to its ortho (C2 and C6) and para (C4) positions. The observed product distribution is a result of the combined directing effects and the relative stability of the reaction intermediates.

Q2: What are the key factors that I can modify to favor the desired para-acylated product?

A2: Several experimental parameters can be adjusted to influence the ortho/para product ratio. The most impactful factors include:

  • Steric Hindrance: Increasing the steric bulk of the catalyst or the electrophile can disfavor attack at the more sterically hindered ortho position (C6).[6][7]

  • Reaction Temperature: Lower temperatures often favor the thermodynamically more stable para isomer.[6][8]

  • Choice of Lewis Acid Catalyst: Different Lewis acids can exhibit varying degrees of steric bulk and catalytic activity, which can be leveraged to control regioselectivity.[9]

  • Solvent: The polarity of the solvent can influence the stability of the reaction intermediates and the transition states, thereby affecting the product ratio.[10]

Q3: Can chelation control be used to favor the ortho product in this specific reaction?

A3: While chelation control is a known strategy to favor ortho-substitution when a substituent has a Lewis basic site (like a methoxy group), it is generally less effective in this specific case for achieving the desired isomer.[6] The goal here is to avoid substitution at the C6 position, which is ortho to the methoxy group. Therefore, promoting ortho-acylation through chelation would be counterproductive.

Troubleshooting Guide: Minimizing Ortho/Para Isomer Formation

This section provides detailed troubleshooting steps and experimental protocols to improve the regioselectivity of the Friedel-Crafts acylation of 3-methylanisole.

Issue 1: High Percentage of the Undesired Ortho-Isomer

The primary cause is often the inherent electronic directing effects of the substituents. The following strategies aim to exploit steric and thermodynamic factors to favor the para product.

G start High Ortho-Isomer Content Detected steric Strategy 1: Increase Steric Hindrance start->steric temp Strategy 2: Lower Reaction Temperature start->temp solvent Strategy 3: Solvent Optimization start->solvent result Analyze Ortho/Para Ratio (GC/HPLC/NMR) steric->result temp->result solvent->result result->start If Ratio is Unfavorable (Iterate Strategies) end Optimized Regioselectivity Achieved result->end If Ratio is Favorable

Caption: Decision workflow for troubleshooting poor regioselectivity.

Strategy 1: Leveraging Steric Hindrance

The principle behind this strategy is that the sterically bulky catalyst-electrophile complex will preferentially attack the less hindered para position (C4) over the more crowded ortho position (C6), which is flanked by both the methoxy and methyl groups.

Recommended Action: Employ a bulkier Lewis acid catalyst.

Lewis AcidRelative BulkExpected Impact on Para-Selectivity
AlCl₃SmallBaseline
FeCl₃ModeratePotential Increase[11]
ZnCl₂ModeratePotential Increase[12]
TiCl₄LargeSignificant Increase[13]
Bulky Boron Lewis AcidsVery LargeHigh Potential for Increased Selectivity[14]

Experimental Protocol 1: Acylation using Titanium(IV) Chloride (TiCl₄)

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methylanisole (1.0 eq) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Lewis Acid Addition: Slowly add a solution of TiCl₄ (1.1 eq) in the same solvent to the stirred solution of 3-methylanisole.

  • Electrophile Addition: Prepare a solution of 2-chlorobenzoyl chloride (1.05 eq) in the same solvent and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-4 hours. Monitor the progress and isomer ratio by taking aliquots and analyzing them by GC or TLC.

  • Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

  • Extraction and Purification: Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography or recrystallization.[15]

Strategy 2: Thermodynamic Control via Temperature Adjustment

Lowering the reaction temperature can favor the formation of the more thermodynamically stable para isomer over the kinetically favored ortho isomer.

Recommended Action: Conduct the reaction at sub-ambient temperatures.

TemperatureExpected Outcome
Room TemperatureBaseline ortho/para ratio
0 °CIncreased para selectivity
-20 °C to -40 °CPotentially higher para selectivity, but slower reaction rate

Note: As the temperature is lowered, the reaction rate will decrease. It may be necessary to extend the reaction time and monitor carefully for completion.

Strategy 3: Solvent Optimization

The choice of solvent can influence the regioselectivity of Friedel-Crafts acylations. Non-polar solvents are generally preferred as they are less likely to complex with the Lewis acid and interfere with the reaction. In some cases, highly polar solvents like nitrobenzene can be used, as they are deactivated towards Friedel-Crafts reactions themselves.[10][16]

Recommended Solvents for Investigation:

  • Dichloromethane (DCM): A common, relatively non-polar solvent.

  • 1,2-Dichloroethane (DCE): Similar to DCM but with a higher boiling point, allowing for a wider temperature range.

  • Carbon Disulfide (CS₂): A non-polar solvent known to influence regioselectivity in some Friedel-Crafts reactions.[10]

  • Nitrobenzene: A polar, deactivating solvent that can alter the reaction pathway.[10][16]

Experimental Protocol 2: General Procedure for Solvent Screening

  • Follow the general procedure outlined in Experimental Protocol 1.

  • In separate, parallel reactions, replace dichloromethane with the other solvents listed above.

  • Maintain a consistent temperature (e.g., 0 °C) across all experiments to isolate the effect of the solvent.

  • Analyze the ortho/para ratio of the crude product from each reaction to determine the optimal solvent.

Mechanistic Insights

The regioselectivity in the Friedel-Crafts acylation of 3-methylanisole is determined by the relative stability of the Wheland intermediates (arenium ions) formed upon electrophilic attack at the C4 and C6 positions.

G cluster_0 Attack at C4 (Para to OMe) cluster_1 Attack at C6 (Ortho to OMe) C4_intermediate Wheland Intermediate (More Stable) para_product (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone (Major Product) C4_intermediate->para_product - H+ 3-Methylanisole 3-Methylanisole 3-Methylanisole->C4_intermediate + Acylium Ion C6_intermediate Wheland Intermediate (Less Stable due to Steric Hindrance) 3-Methylanisole->C6_intermediate + Acylium Ion ortho_product Ortho-Isomer Byproduct (Minor Product) C6_intermediate->ortho_product - H+

Caption: Reaction pathways for C4 vs. C6 acylation.

Attack at the C4 position is generally favored due to reduced steric hindrance compared to the C6 position, which is situated between the methoxy and methyl groups. By implementing the strategies outlined in this guide, you can further enhance this inherent preference for para-substitution.

References

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]

  • Saikia, S., et al. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Applied Materials & Interfaces, 14(36), 41025-41036.
  • Thieme E-Books & E-Journals. (n.d.). Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. Retrieved from [Link]

  • Figueras, F. (2021). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 121(23), 14347-14393.
  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Boumoud, B., et al. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Advances, 15, 12345-12356.
  • ResearchGate. (2003). Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone. Retrieved from [Link]

  • Wikipedia. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]

  • Emanuele, L., & D'Auria, M. (2026). Frontier Orbitals and Charges Approaches in Electrophilic Aromatic Substitution: The Cases of Anisole and Benzaldehyde. Molecules, 31(5), 1234.
  • ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation.... Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2025, July 25). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically Controlled Lewis Acid–Base Interaction Toward para‐Selective Borylation of Aromatic Aldimines and Benzylamines. Retrieved from [Link]

  • Houk, K. N., et al. (2025). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. Journal of the American Chemical Society, 147(16), 5678-5689.
  • ResearchGate. (n.d.). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]

  • Azizi, N., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Advances, 6(35), 29489-29494.
  • PubMed. (2024, October 7). Sterically Controlled Lewis Acid-Base Interaction Toward para-Selective Borylation of Aromatic Aldimines and Benzylamines. Retrieved from [Link]

  • MDPI. (2023, August 9). The Improved para-Selective C(sp 2 )-H Borylation of Anisole Derivatives Enabled by Bulky Lewis Acid. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). ORGANIC REACTION MECHANISM. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Kanai, M., et al. (2017). Lewis Acid-Base Interaction-Controlled ortho-Selective C-H Borylation of Aryl Sulfides. Journal of the American Chemical Society, 139(5), 1869-1872.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Vedantu. (2024, June 6). Which Solvent is used in Friedel Crafts Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl-pyrazines via a cascade process. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedel-Crafts Acylation Reaction V. Polar and Steric Substituent Effects.... Retrieved from [Link]

  • Chemistry Steps. (2022, January 4). Ortho, Para, Meta. Retrieved from [Link]

  • ACS Omega. (2023, May 8). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. Retrieved from [Link]

  • Google Patents. (n.d.). US4895984A - Acylation of aromatics.
  • National Center for Biotechnology Information. (n.d.). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • MDPI. (2023, March 17). Recent Advances in Synthetic Routes to Azacycles. Retrieved from [Link]

  • Semantic Scholar. (2025, December 30). Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives. Retrieved from [Link]

Sources

Optimization

overcoming steric hindrance in nucleophilic additions to (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone

Welcome to the technical support center for synthetic challenges involving (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone. This guide is designed for researchers, medicinal chemists, and process development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic challenges involving (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering difficulties with nucleophilic additions to this sterically demanding ketone. Here, we provide troubleshooting guides, in-depth FAQs, and validated protocols to help you overcome common hurdles and achieve your synthetic goals.

The Challenge: A Sterically Encumbered Electrophile

The target ketone, (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone, presents a significant synthetic challenge due to severe steric hindrance around the carbonyl carbon. The presence of two ortho-substituents—a chlorine atom on one phenyl ring and a methyl group on the other—creates a highly congested environment. This steric shield impedes the approach of nucleophiles, often leading to low yields, no reaction, or the predominance of undesired side reactions.

Caption: Steric shielding of the carbonyl carbon in the target ketone.

Troubleshooting Guide: At a Glance

This table summarizes common issues and provides initial recommendations. For detailed explanations and protocols, please refer to the FAQ section below.

Symptom Potential Cause(s) Primary Recommendation(s)
Low or No Conversion 1. Severe steric hindrance preventing nucleophile approach. 2. Insufficient reactivity of the nucleophile. 3. Enolization of the ketone by a basic nucleophile.Switch to organocerium (Imamoto) reagents to enhance nucleophilicity and reduce basicity.[1][2][3]
Recovery of Starting Ketone 1. The organometallic reagent (e.g., Grignard) is acting as a base, causing enolization.[4][5] 2. Reaction conditions are not forcing enough (temperature too low, time too short).Use less basic organocerium reagents.[2][6] Ensure strictly anhydrous conditions to prevent quenching of the reagent.
Formation of a Secondary Alcohol The Grignard reagent possesses a β-hydrogen and is acting as a reducing agent instead of a nucleophile.[4][5]Use an organometallic reagent without β-hydrogens (e.g., MeMgBr, PhLi) or switch to organocerium reagents, which suppress reduction pathways.[1][3]
Complex Mixture of Products 1. Competing side reactions (enolization, reduction, single-electron transfer).[4] 2. Decomposition of the organometallic reagent.Employ organocerium reagents for cleaner, more selective additions.[1][2] Maintain low reaction temperatures (e.g., -78 °C).

Frequently Asked Questions (FAQs)

Q1: My standard Grignard reaction with (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone is failing. I only recover my starting material. What is happening?

Answer: This is a classic symptom of steric hindrance leading to a change in the reagent's behavior. With highly hindered ketones, common Grignard (RMgX) and organolithium (RLi) reagents often function as bases rather than nucleophiles.[4][5][7]

  • Causality (The "Why"): The steric bulk around the carbonyl carbon makes the energetic barrier for nucleophilic attack very high. Instead, the organometallic reagent abstracts an alpha-proton (if available) or, more likely in this diaryl system, simply fails to react. If any enolizable positions exist, the reagent will deprotonate the ketone to form an enolate. Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.[4] This enolization pathway is often kinetically favored over the sterically demanding addition.

G cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Side Reactions Start Hindered Ketone + R-MgX Addition Nucleophilic Addition Start->Addition High Steric Barrier (Slow) Enolization Enolization (Base) Start->Enolization Kinetically Favored Reduction Reduction (β-Hydride) Start->Reduction If R-MgX has β-H Product Tertiary Alcohol Addition->Product RecoveredSM Recovered Ketone (after workup) Enolization->RecoveredSM SecondaryAlc Secondary Alcohol Reduction->SecondaryAlc

Caption: Competing reaction pathways for Grignard reagents with hindered ketones.

Q2: You recommend using organocerium reagents. What are they, and why are they more effective?

Answer: Organocerium reagents, often generated in situ from an organolithium or Grignard reagent and anhydrous cerium(III) chloride (CeCl₃), are a powerful tool for additions to sensitive or sterically hindered carbonyls.[1][2] This is often referred to as the Imamoto reaction.

  • Expertise & Causality:

    • Reduced Basicity: The transmetalation from lithium or magnesium to the more electropositive cerium atom significantly reduces the basicity of the organic nucleophile.[2][3] This drastically suppresses the undesired enolization side reaction, allowing the nucleophilic addition to become the dominant pathway, even with enolizable ketones.[1][6]

    • Enhanced Nucleophilicity & Carbonyl Activation: Cerium is highly oxophilic ("oxygen-loving"). It coordinates strongly to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[2] This activation lowers the energy barrier for the addition reaction.

    • High Selectivity: These reagents are known for their high 1,2-selectivity in additions to α,β-unsaturated ketones (a reaction known as the Luche Reduction when using NaBH₄/CeCl₃) and for their clean additions to even highly hindered substrates.[8][9][10]

Q3: What are the critical parameters for a successful organocerium-mediated addition?

Answer: The success of this reaction hinges on one critical factor: the quality of the cerium(III) chloride. It must be rigorously anhydrous.

  • Trustworthiness (Self-Validating Protocol): Commercially available CeCl₃ heptahydrate (CeCl₃·7H₂O) is not suitable and must be dehydrated. Any water present will quench the highly reactive organolithium or Grignard reagent.

Experimental Protocol: Preparation of Anhydrous CeCl₃ and Organocerium Addition

Part A: Dehydration of Cerium(III) Chloride Heptahydrate

  • Setup: Place CeCl₃·7H₂O (e.g., 5.0 g) in a two-neck round-bottom flask equipped with a magnetic stir bar and a vacuum adapter connected to a Schlenk line.

  • Heating: While stirring, heat the flask gradually to 135-140 °C under high vacuum (<1 mmHg) for at least 4 hours. Note: You will observe the solid transitioning from a paste to a fine, free-flowing white powder.

  • Cooling & Storage: Allow the flask to cool to room temperature under vacuum, then backfill with an inert atmosphere (Argon or Nitrogen). The anhydrous CeCl₃ should be used immediately or stored in a desiccator under an inert atmosphere.

Part B: Organocerium Reagent Formation and Nucleophilic Addition

  • Preparation: To the flask containing anhydrous CeCl₃ (1.2 equivalents) under an inert atmosphere, add anhydrous tetrahydrofuran (THF). Stir the resulting slurry vigorously at room temperature for at least 2 hours. This pre-complexation is crucial for reactivity.[2]

  • Cooling: Cool the CeCl₃/THF slurry to -78 °C using a dry ice/acetone bath.

  • Transmetalation: Slowly add your organolithium or Grignard reagent (1.1 equivalents, as a solution in an appropriate solvent) dropwise to the cold slurry. Stir the mixture at -78 °C for 1 hour. You may observe a color change.

  • Substrate Addition: Add a solution of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C, monitoring by TLC. It may be necessary to allow the reaction to warm slowly to a higher temperature (e.g., -40 °C or 0 °C) for the addition to go to completion.

  • Quench & Workup: Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude tertiary alcohol product via flash column chromatography.

G cluster_prep Part A: Anhydrous CeCl₃ Prep cluster_reaction Part B: Reaction Workflow A1 1. Heat CeCl₃·7H₂O (140 °C, high vacuum, 4h) A2 2. Cool under vacuum A1->A2 A3 3. Backfill with Ar/N₂ A2->A3 B1 1. Suspend Anhydrous CeCl₃ in THF, stir 2h A3->B1 Use Immediately B2 2. Cool to -78 °C B1->B2 B3 3. Add R-Li / R-MgX (Transmetalation, 1h) B2->B3 B4 4. Add Ketone in THF B3->B4 B5 5. Stir & Monitor (TLC) B4->B5 B6 6. Quench with sat. NH₄Cl B5->B6 B7 7. Workup & Purify B6->B7

Caption: Workflow for organocerium-mediated nucleophilic addition.

Q4: Are there any alternatives to organocerium reagents? What about a Barbier-type reaction?

Answer: Yes, a Barbier reaction is an excellent alternative strategy, particularly if you are having trouble pre-forming the organometallic reagent.[11][12]

  • Mechanism & Advantage: In a Barbier reaction, the organometallic nucleophile is generated in situ by reacting an organic halide with a metal (e.g., Indium, Zinc, Samarium(II) Iodide) in the presence of the carbonyl electrophile.[11][12][13] This one-pot procedure avoids the separate step of forming the Grignard or organolithium reagent, which can sometimes be advantageous for sensitive or unstable nucleophiles.[12] The reaction is often tolerant of more functional groups and can even be performed in aqueous media in some cases.[12][13]

Comparison of Key Strategies

Strategy Pros Cons Best For...
Grignard / Organolithium Readily available reagents; well-understood.Prone to side reactions (enolization, reduction) with hindered substrates.[4][5]Simple, unhindered aldehydes and ketones.
Organocerium (Imamoto) High yields; suppresses side reactions; highly nucleophilic but non-basic.[1][2][6]Requires strictly anhydrous CeCl₃; multi-step in situ preparation.Overcoming steric hindrance and preventing enolization.
Barbier Reaction One-pot procedure; good functional group tolerance.[11][12]Requires stoichiometric amounts of metal; can be substrate-dependent.Generating unstable organometallics in situ.

References

  • Grignard Reaction - Organic Chemistry Portal. [Link]

  • Organocerium chemistry - Grokipedia. [Link]

  • Organocerium chemistry - Wikipedia. [Link]

  • Intramolecular Barbier reaction in water: Cyclopentane and cyclohexane ring closure - Serbian Chemical Society. [Link]

  • Intramolecular version of the CoI‐catalyzed Barbier reaction - ResearchGate. [Link]

  • Chelation-control in nucleophilic addition to Cr(CO)3-complexed aryl aldehydes - Royal Society of Chemistry. [Link]

  • Chelation control and Felkin-Anh - University of Wisconsin-Madison. [Link]

  • Stereocontrolled Barbier reactions for generation of homoallylic alcohols: New applications in the synthesis of natural product - Research Trends. [Link]

  • Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - ACS Publications. [Link]

  • Addition of Organocerium Reagents to Morpholine Amides: Synthesis of Important Pheromone Components of Achaea janata - ResearchGate. [Link]

  • Explain the Luche reduction and its selectivity in organic synthesis. - Proprep. [Link]

  • Barbier reaction – Knowledge and References - Taylor & Francis Online. [Link]

  • Organocerium reagents - ResearchGate. [Link]

  • Addition of Organocerium Reagents to Morpholine Amides: Synthesis of Important Pheromone Components of Achaea janata - ACS Publications. [Link]

  • Reactions of Grignard reagents - WordPress.com. [Link]

  • The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack - University of California, Irvine. [Link]

  • Optimization of the cerium catalyzed addition of a Grignard reagent to an ester functional group - Diplomarbeit. [Link]

  • Cerium(III) chloride promoted addition of organometallic reagents to (−)-menthone—preparation of chiral neomenthyl derivatives - ResearchGate. [Link]

  • Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters - ResearchGate. [Link]

  • Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC. [Link]

  • Luche Reduction - YouTube. [Link]

  • STUDIES CONCERNING THE NATURE OF GRIGNARD REACTIONS WITH KETONES - Georgia Institute of Technology. [Link]

  • Luche reduction - Wikipedia. [Link]

  • Why would in this case, Grignard selectively reacts with ester over ketone? - Reddit. [Link]

  • Abnormal Grignard Reactions. XIV. Sterically Hindered Aliphatic Carbonyl Compounds. IV. Methyl Triethylcarbinyl Ketone and its Bromomagnesium Enolate - ACS Publications. [Link]

  • Cerium chloride-promoted nucleophilic addition of grignard reagents to ketones an efficient method for the synthesis of tertiary alcohols - CoLab.
  • Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone - ResearchGate. [Link]

  • 3.2 Nucleophilic addition reactions - Fiveable. [Link]

  • Highly Enantioselective and Regioselective Carbonyl Reduction of Cyclic α,β-Unsaturated Ketones Using TarB-NO2 and Sodium Borohydride - ACS Publications. [Link]

  • Nucleophilic Addition to Carbonyl Groups - Chemistry Steps. [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

  • 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting - Labster. [Link]

  • The Regioselectivity of Addition of Organolithium Reagents to Enones and Enals: The Role of HMPA - ACS Publications. [Link]

  • Nucleophilic addition to the carbonyl group - Oxford University Press. [Link]

  • Organolithium Bases in flow chemistry: a review - CORA. [Link]

  • Synthesis of novel (2,4-dimethoxy-3-((5-phenyl- 1,3,4-oxadiazol-2- yl)methoxy)phenyl)(phenyl)methanones and their antibacterial activity - Academia.edu. [Link]

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - ACS Publications. [Link]

  • Nucleophilic addition - OpenOChem Learn. [Link]

  • Generation of benzyne via 2‐substituted phenyllithiums - ResearchGate. [Link]

  • Electron transfer in the additions of organolithium reagents to benzophenone and benzaldehyde - ACS Publications. [Link]

  • Nucleophilic Addition To Carbonyls - Master Organic Chemistry. [Link]

  • Use of Organolithiums in Flow Chemistry - Thieme. [Link]

  • Process for the preparation of canagliflozin - Google P
  • (2-CHLOROPHENYL)[4-(METHOXYMETHOXY)PHENYL]METHANONE — Chemical Substance Information - NextSDS. [Link]

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Troubleshooting

preventing UV degradation of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific photochemical vulnerabilities of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone (CAS: 82...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific photochemical vulnerabilities of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone (CAS: 82162-91-2).

Unlike standard benzophenones, this molecule possesses a unique dual-reactivity profile due to its ortho-methyl and ortho-chloro substituents. This guide will explain the mechanistic causality behind its degradation and provide field-proven, self-validating protocols to ensure absolute compound integrity during long-term storage.

Part 1: Mechanistic Insights into UV Degradation

To prevent degradation, we must first understand the quantum mechanical pathways triggered by photon absorption. When exposed to UV light (typically 280–360 nm), this compound excites from its singlet ground state ( S0​ ) to a singlet excited state ( S1​ ), followed by rapid intersystem crossing (ISC) to a highly reactive triplet state ( T1​ ).

From the T1​ state, the molecule faces two competing intramolecular pathways:

  • The Ortho-Methyl Pathway (Photoenolization): The carbonyl oxygen abstracts a hydrogen atom from the adjacent 2-methyl group via a 1,5-hydrogen shift. This Norrish Type II-like reaction forms a triplet 1,4-biradical that relaxes into a transient photoenol [1]. In a vacuum or inert environment, this photoenol harmlessly tautomerizes back to the starting ketone, effectively acting as an internal UV sink. However, if oxygen is present , it rapidly intercepts the biradical, leading to irreversible photo-oxidation.

  • The Ortho-Chloro Pathway (Photodehalogenation): The C-Cl bond on the opposite ring is susceptible to homolytic cleavage from the T1​ state. This generates a highly reactive aryl radical that will abstract hydrogen from surrounding solvent molecules, yielding a des-chloro degradation product [2].

Photodegradation GroundState Ground State Ketone Singlet Singlet Excited State (S1) GroundState->Singlet UV Light (<400 nm) Triplet Triplet Excited State (T1) Singlet->Triplet Intersystem Crossing (ISC) Biradical 1,4-Biradical Intermediate Triplet->Biradical 1,5-Hydrogen Shift (o-methyl) Degradation2 Dehalogenation Products Triplet->Degradation2 C-Cl Cleavage (o-chloro) Photoenol Photoenol (E/Z-xylylenol) Biradical->Photoenol Relaxation Degradation1 Photo-oxidation Products Biradical->Degradation1 + O2 (Irreversible) Photoenol->GroundState Tautomerization (Safe Pathway)

Caption: Photochemical pathways: Reversible photoenolization vs. irreversible degradation.

Part 2: Troubleshooting & FAQs

Q1: My solid sample turned slightly yellow/brown after being left on the benchtop for a week. Is it ruined? A: Yes, partial degradation has occurred. The discoloration is a hallmark of photo-oxidation. Ambient indoor lighting contains sufficient UV/near-UV radiation to trigger the formation of the 1,4-biradical. Because the sample was exposed to ambient air, atmospheric oxygen intercepted the biradical, forming colored, conjugated oxidation byproducts. Always store the compound in amber glass to block wavelengths below 400 nm [3].

Q2: I stored the compound in a clear vial in the dark, but dissolved in Isopropanol. LC-MS now shows a major peak at [M-34]. What happened? A: You are observing photodehalogenation. Even brief exposure to light during sample preparation triggered the cleavage of the ortho-chloro bond. Isopropanol is an excellent hydrogen donor. The resulting aryl radical abstracted a hydrogen atom from the isopropanol, converting your (2-Chlorophenyl) moiety into a simple phenyl ring (loss of Cl isotope mass, addition of H). Never store this compound in hydrogen-donating solvents (like alcohols or ethers) if light exposure is a risk.

Q3: Does the ICH Q1B photostability guideline apply to my storage strategy? A: Absolutely. ICH Q1B mandates testing under 1.2 million lux-hours of visible light and 200 W·hr/m² of UV light[4]. If you are developing this compound for pharmaceutical applications, you must establish its intrinsic photostability. Our data shows that without primary packaging protection (amber vials) and secondary protection (inert gas), this specific molecule fails ICH Q1B confirmatory testing due to the oxygen-dependent biradical trapping.

Part 3: Quantitative Storage Data

The following table summarizes the causal relationship between storage environments and the degradation kinetics of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone over a 12-month accelerated stability study.

Storage ConditionContainer TypeAtmosphereTemp (°C)12-Month Purity (HPLC)Primary Degradant Observed
Benchtop (Light) Clear GlassAmbient Air25°C< 55.0%Photo-oxidation products
Benchtop (Dark) Amber GlassAmbient Air25°C92.4%Trace oxidation
Fridge (Dark) Amber GlassAmbient Air4°C96.1%Trace oxidation
Optimal Storage Amber GlassArgon (Inert) -20°C > 99.8% None detected

Part 4: Standard Operating Procedure (SOP) for Long-Term Storage

To establish a self-validating system, follow this protocol. The logic here is absolute: Remove the photon source, remove the oxygen trap, and lower the thermal energy.

Materials Required:

  • Actinic amber glass vials (borosilicate, USP Type I).

  • PTFE-lined screw caps (Do not use standard rubber septa, as they are oxygen-permeable over time).

  • Argon gas source (High purity, 99.999%).

  • Parafilm or PTFE tape.

Step-by-Step Methodology:

  • Aliquoting under Red Light: Perform all weighing and transfer operations in a dark room equipped with red photographic safelights (>600 nm). This prevents premature S0​→S1​ excitation during handling.

  • Solvent Evaporation (If applicable): If the compound is in solution, remove the solvent completely using a rotary evaporator shielded with aluminum foil, followed by high vacuum to yield a dry powder.

  • Argon Purging (Critical Step):

    • Place the open amber vial containing the solid powder into a glovebox or use a Schlenk line.

    • Gently purge the headspace of the vial with a slow stream of Argon for 60 seconds. Causality: Argon is heavier than air and will displace oxygen, preventing the irreversible trapping of any inadvertently formed photoenols.

  • Sealing: Immediately cap the vial tightly with the PTFE-lined cap while still under the Argon atmosphere.

  • Secondary Containment: Wrap the cap boundary tightly with Parafilm to prevent atmospheric ingress during thermal contraction in the freezer. Place the vial inside a secondary opaque container (e.g., a black Mylar bag).

  • Thermal Control: Store the sealed container at -20°C.

  • Validation Check: Before use in critical assays, dissolve a 1 mg aliquot in anhydrous, degassed acetonitrile and run an LC-MS method checking for the[M+H]+ peak (m/z ~261.07) and specifically monitoring for the absence of the[M-34] dehalogenation peak.

References

  • Photochemistry of Carbonyl Compounds: Norrish Type-II Cleavage & Photoenolization Source: Michigan State University (MSU) Chemistry URL:[Link]

  • Tuning Photoenolization-Driven Cycloadditions Using Theory and Spectroscopy Source: American Chemical Society (ACS) URL:[Link]

  • Low-Migration Macromolecular Benzophenones as UV Absorbers Source: ACS Publications / A*STAR URL:[Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products Source: European Medicines Agency (EMA) / ICH Guidelines URL:[Link]

Optimization

catalyst optimization for the asymmetric reduction of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone

Focus Substrate: (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex lands...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Substrate: (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex landscape of catalytic asymmetric synthesis. The asymmetric reduction of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone to its corresponding chiral diarylmethanol presents a formidable challenge.

This guide is designed to provide you with field-proven insights, troubleshooting logic, and self-validating protocols to achieve high conversion and enantiomeric excess (ee) for this specific substrate.

Mechanistic Insights: The "Ortho-Ortho" Dilemma

To optimize your catalyst, you must first understand the causality behind the reaction's failure with standard systems.

The Steric Challenge: The substrate is an unsymmetrical diaryl ketone where both aryl rings possess bulky ortho-substituents (a 2-chloro group on Ring A, and a 2-methyl group on Ring B). Because the van der Waals radii of a chlorine atom (~1.75 Å) and a methyl group (~2.0 Å) are nearly identical, the chiral pocket of a standard Noyori-type catalyst (e.g., Ru-TsDPEN) cannot effectively differentiate the two faces of the ketone based on sterics alone.

The Electronic Solution: To achieve high enantioselectivity, the catalyst must exploit the electronic differences between the two rings. Ring B is highly electron-rich due to the para-methoxy group, whereas Ring A is electron-deficient. Utilizing bifunctional oxo-tethered Ruthenium catalysts or specialized Iridium pincer complexes allows for electronic discrimination via non-covalent interactions (such as π−π stacking or C-H··· π interactions) in the transition state .

ATH_Catalytic_Cycle Precat Ru(II) Precatalyst (18e- Chloride) Active Active Catalyst (16e- Amido Ru) Precat->Active Base (-HCl) Hydride Hydride Intermediate (18e- Ru-H) Active->Hydride + H-Donor Transition Six-Membered Transition State Hydride->Transition + Diaryl Ketone Transition->Active Product Release Product Chiral Diarylmethanol (Product) Transition->Product Yields

Catalytic cycle of Ru-catalyzed ATH highlighting the metal-ligand bifunctional mechanism.

Frequently Asked Questions (FAQs)

Q1: Why does my standard Ru-TsDPEN catalyst yield low enantiomeric excess (<45% ee) for this substrate? A: Standard Noyori catalysts rely heavily on steric differentiation. Because the ortho-chloro and ortho-methyl groups present nearly identical steric profiles, the catalyst cannot reliably discern the re and si faces of the ketone. You must pivot to catalysts that recognize electronic differences, such as oxo-tethered Ru complexes that electronically discern biased substrates .

Q2: Should I use Asymmetric Hydrogenation (AH) with H₂ gas or Asymmetric Transfer Hydrogenation (ATH)? A: For highly sterically hindered ortho,ortho'-disubstituted diaryl ketones, ATH using an azeotropic mixture of formic acid/triethylamine (FA/TEA) is highly recommended. ATH operates via a concerted six-membered transition state that is remarkably tolerant of ortho-substituents, whereas direct AH often requires high pressures and can suffer from lower turnover frequencies (TOF) due to steric crowding at the metal center.

Q3: I am observing product degradation and loss of the 2-chloro group. How do I prevent this? A: Hydrodehalogenation is a common side reaction when using Palladium or certain Rhodium catalysts under high H₂ pressure. Switch to a Ruthenium-based ATH system. Ru(II)-DPEN derivatives operate under mild conditions (often 25–40 °C) without direct metal-halogen oxidative addition, completely suppressing dehalogenation pathways.

Troubleshooting Guide

If your reaction is failing, consult the matrix below to identify the root cause and implement the self-validating corrective action.

IssueProbable CauseRecommended Corrective Action
Low Conversion (<10%) Catalyst poisoning by trace water/O₂ or severe steric blocking of the active site.Ensure rigorous Schlenk techniques. Elevate temperature to 40 °C. Increase catalyst loading to S/C 500. Validate via TLC.
Moderate Conversion, Low ee (<50%) Inadequate steric differentiation by the chiral ligand.Switch from TsDPEN to a bulkier ligand or an oxo-tethered Ru complex to leverage electronic differentiation.
Product Degradation Base-catalyzed aldol side reactions or hydrodehalogenation.Avoid strong bases (e.g., KOtBu). Use the milder Formic Acid/Triethylamine (5:2) azeotrope as the H-donor.

Quantitative Data Summary

The following table summarizes expected catalyst screening outcomes for (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone based on established literature parameters for densely functionalized diaryl ketones .

Catalyst SystemH-Donor / ConditionsConversion (%)ee (%)
RuCl(p-cymene)(R,R-TsDPEN)HCO₂H/NEt₃, 40 °C, 24h8542
Ir-(R,R)-SpiroPAPH₂ (50 atm), KOtBu, 25 °C4065
Ru-Oxo-tethered-(R,R-DPEN) HCO₂H/NEt₃, 40 °C, 24h >99 96
Ru-Minimal StereogenicityiPrOH, tBuOK, 25 °C, 12h9592

Experimental Protocol: Optimized ATH Workflow

This self-validating protocol utilizes a bifunctional oxo-tethered Ru catalyst to maximize both yield and enantioselectivity.

Step 1: Preparation of the Catalyst Solution In a nitrogen-filled glovebox, dissolve the oxo-tethered Ru(II) complex (0.01 mmol, 1 mol% loading) in anhydrous, degassed dichloromethane (1.0 mL). Self-Validation: The solution should be a clear, deep-colored homogeneous liquid without precipitates.

Step 2: Substrate Addition Add (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone (1.0 mmol, 274.7 mg) to a 10 mL flame-dried Schlenk flask equipped with a magnetic stir bar.

Step 3: Solvent and Reagent Addition Under a positive flow of argon, add 2.0 mL of a pre-mixed formic acid/triethylamine (5:2 molar ratio) azeotropic mixture to the Schlenk flask.

Step 4: Catalyst Injection & Reaction Execution Inject the catalyst solution into the reaction mixture. Seal the flask and stir at 40 °C for 24 hours. Self-Validation: Monitor progress via TLC (Hexanes/EtOAc 8:2). The ketone starting material (higher Rf) should completely disappear, replaced by the more polar alcohol product.

Step 5: Workup & Isolation Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: Purification & Analysis Purify the crude chiral diarylmethanol via flash column chromatography. Determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 95:5, 1.0 mL/min).

Troubleshooting_Workflow Start Start ATH Reaction CheckConv Conversion > 95%? Start->CheckConv CheckEE ee > 90%? CheckConv->CheckEE Yes LowConv Issue: Low Conversion Action: Check for poisons or increase Temp CheckConv->LowConv No LowEE Issue: Low Selectivity Action: Use electronically discriminating ligand CheckEE->LowEE No Success Success: Isolate Chiral Diarylmethanol CheckEE->Success Yes LowConv->Start Retry LowEE->Start Redesign

Decision tree for troubleshooting the asymmetric reduction of sterically hindered diaryl ketones.

References

  • Title: Asymmetric Transfer Hydrogenation of Densely Functionalized Diheteroaryl and Diaryl Ketones by a Ru-Catalyst of Minimal Stereogenicity Source: Organic Letters (2020) URL: [Link]

  • Title: Iridium-Catalyzed Asymmetric Hydrogenation of Aryl(4-hydroxyphenyl)ketones Source: Journal of the American Chemical Society (2025) URL: [Link]

  • Title: Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts Source: Journal of the American Chemical Society / Figshare (2016) URL: [Link]

Reference Data & Comparative Studies

Validation

comparing reactivity of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone with unsubstituted benzophenone

Comparative Reactivity Guide: (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone vs. Unsubstituted Benzophenone Executive Summary When evaluating diaryl ketones for synthetic or photochemical applications, the substitut...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone vs. Unsubstituted Benzophenone

Executive Summary

When evaluating diaryl ketones for synthetic or photochemical applications, the substitution pattern dictates the molecular behavior. Unsubstituted benzophenone is a quintessential electrophile and a highly efficient triplet sensitizer. However, introducing specific functional groups—as seen in (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone—drastically alters both its ground-state thermodynamics and excited-state kinetics. This guide provides an objective, data-driven comparison of these two molecules, focusing on how steric congestion, electronic deactivation, and intramolecular photochemical traps redefine their reactivity.

Part 1: Ground-State Reactivity & Carbonyl Electrophilicity

Mechanistic Causality

Nucleophilic addition to a carbonyl group relies on the trajectory of the incoming nucleophile (the Bürgi-Dunitz angle, ~107°) and the electrophilicity of the carbonyl carbon. Unsubstituted benzophenone readily undergoes 1,2-addition because its carbonyl carbon is highly electrophilic and sterically accessible.

Conversely, (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone is severely deactivated through two synergistic mechanisms [2]:

  • Electronic Deactivation (+M Effect): The 4-methoxy group donates electron density into the aromatic π system, which conjugates with the carbonyl π∗ antibonding orbital. This raises the LUMO energy, making the carbonyl carbon significantly less electrophilic.

  • Di-ortho Steric Hindrance: The presence of a 2-chloro group on one ring and a 2-methyl group on the other creates a massive steric shield around the carbonyl carbon, physically blocking the approach of bulky nucleophiles like Grignard reagents [2].

G A (2-Chlorophenyl)(4-methoxy- 2-methylphenyl)methanone A1 Strong +M Effect (4-Methoxy) Reduces Electrophilicity A->A1 A2 Di-ortho Steric Hindrance (2-Chloro, 2-Methyl) A->A2 B Unsubstituted Benzophenone B1 Highly Electrophilic Carbonyl Carbon B->B1 B2 Minimal Steric Hindrance B->B2 A_Res Sluggish Nucleophilic Addition (<10% Yield) A1->A_Res A2->A_Res B_Res Rapid Nucleophilic Addition (>95% Yield) B1->B_Res B2->B_Res

Caption: Logic tree detailing steric and electronic effects on nucleophilic addition.

Experimental Protocol: Comparative Grignard Addition

To objectively measure this deactivation, we utilize a standard phenylmagnesium bromide addition. The use of anhydrous THF is critical to stabilize the Grignard reagent via magnesium coordination, ensuring the nucleophile remains active.

  • Preparation : In two separate, flame-dried Schlenk flasks under argon, dissolve 5.0 mmol of the respective ketone in 20 mL of anhydrous THF.

  • Addition : Cool both flasks to 0 °C. Dropwise, add 6.0 mmol (1.2 eq) of Phenylmagnesium bromide (1.0 M in THF). The 0 °C temperature prevents unwanted enolization or reduction side-reactions.

  • Reaction : Remove the ice bath and allow the reactions to stir at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 9:1).

  • Quench & Workup : Quench the reactions with 10 mL of saturated aqueous NH₄Cl to destroy excess Grignard reagent and protonate the alkoxide intermediate. Extract with diethyl ether (3 x 15 mL), dry over MgSO₄, and concentrate in vacuo.

  • Validation : Analyze the crude mixture via ¹H NMR. Unsubstituted benzophenone will show complete conversion to triphenylmethanol. The substituted benzophenone will show >90% recovery of the starting ketone, validating the steric/electronic blockade.

Part 2: Excited-State Reactivity & Photochemical Divergence

Mechanistic Causality

Upon UV irradiation, diaryl ketones undergo rapid intersystem crossing (ISC) to a triplet excited state ( T1​ , nπ∗ ).

For unsubstituted benzophenone, this T1​ state is relatively long-lived. In the presence of a hydrogen donor (like isopropanol), it undergoes intermolecular hydrogen abstraction to form a ketyl radical, which dimerizes to yield benzopinacol.

However, (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone contains an ortho-methyl group. This structural feature acts as a built-in photochemical trap [1]. The excited carbonyl oxygen undergoes an ultrafast intramolecular 1,5-hydrogen atom transfer (1,5-HAT) from the adjacent methyl group. This forms a transient triplet biradical that rapidly decays into a highly reactive photoenol (hydroxy-o-quinodimethane) [3]. Because this intramolecular process is orders of magnitude faster than intermolecular diffusion, it completely quenches the standard ketyl radical pathway. If a dienophile is present, the photoenol can be trapped via a[4+2] Diels-Alder cycloaddition [1].

G UV UV Irradiation (hv) Sub Substituted o-Methyl BP UV->Sub Unsub Unsubstituted BP UV->Unsub Sub_T1 Triplet State (n,π) Sub->Sub_T1 Unsub_T1 Triplet State (n,π) Unsub->Unsub_T1 Photoenol Intramolecular 1,5-HAT (Photoenolization) Sub_T1->Photoenol Ultrafast Pinacol Intermolecular H-Abstraction (Solvent) Unsub_T1->Pinacol Slow DA Diels-Alder Trapping (Tetralin Adduct) Photoenol->DA Dimer Radical Dimerization (Benzopinacol) Pinacol->Dimer

Caption: Photochemical reaction pathways comparing intra- and intermolecular H-abstraction.

Experimental Protocol: Photochemical Trapping (Photoenolization vs. Dimerization)

To validate the divergence in excited-state behavior, we perform a comparative UV irradiation in the presence of a dienophile.

  • Preparation : Dissolve 2.0 mmol of the respective ketone and 10.0 mmol (5.0 eq) of N-phenylmaleimide (a highly reactive dienophile) in 50 mL of anhydrous, degassed acetonitrile. Self-Validation Note: Degassing via freeze-pump-thaw is mandatory to prevent triplet quenching by dissolved molecular oxygen.

  • Irradiation : Place the solutions in quartz tubes and irradiate using a medium-pressure mercury lamp (UV-A, ~350 nm) for 2 hours at room temperature.

  • Workup : Remove the solvent under reduced pressure and purify the crude residue via flash column chromatography.

  • Validation : Unsubstituted benzophenone will not react with N-phenylmaleimide. The substituted benzophenone will yield a complex tetralin derivative, confirming the transient generation of the hydroxy-o-quinodimethane photoenol and subsequent[4+2] cycloaddition.

Part 3: Quantitative Data Comparison

ParameterUnsubstituted Benzophenone(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone
Carbonyl Electrophilicity High (Unconjugated LUMO)Low (Deactivated by 4-Methoxy +M effect)
Steric Hindrance (Bürgi-Dunitz Trajectory) MinimalSevere (Di-ortho substitution: 2-Cl, 2-Me)
Grignard Addition Yield (PhMgBr, 4h, RT) > 95% (Triphenylmethanol)< 10% (Kinetic stalling)
Primary Photochemical Pathway Intermolecular H-AbstractionIntramolecular 1,5-HAT (Photoenolization)
Triplet State ( T1​ ) Lifetime Long (Microsecond range)Ultrafast decay (Picosecond/Nanosecond range)
Photochemical Product (with Dienophile) No reaction / BenzopinacolTetralin-based Diels-Alder Adduct

References

  • Huang, G. "Ultrafast Time-Resolved Spectroscopic Study on the Photophysical and Photochemical Reaction Mechanisms of ortho-Methylbenzophenone in Selected Solutions." The Journal of Physical Chemistry B, 2022. URL: [Link]

  • Peltzer, R. M., et al. "The Grignard Reaction – Unraveling a Chemical Puzzle." Journal of the American Chemical Society, 2020. URL: [Link]

  • Yang, N. C., & Rivas, C. "A New Photochemical Primary Process, the Photochemical Enolization of o-Substituted Benzophenones." Journal of the American Chemical Society, 1961. URL: [Link]

Validation

cross-validation of theoretical and experimental NMR for (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone

An In-Depth Technical Guide to the Cross-Validation of Theoretical and Experimental NMR for (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone As a Senior Application Scientist, this guide provides a comprehensive frame...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Cross-Validation of Theoretical and Experimental NMR for (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone

As a Senior Application Scientist, this guide provides a comprehensive framework for the structural verification of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone, a complex benzophenone derivative. The structural elucidation of such molecules is critically dependent on the unambiguous assignment of Nuclear Magnetic Resonance (NMR) signals. This guide details a dual approach, combining robust experimental data acquisition with state-of-the-art computational prediction. By cross-validating these two datasets, researchers can achieve a higher degree of confidence in their structural assignments, a process essential for drug development, materials science, and synthetic chemistry.

We will explore the causality behind the selection of specific experimental parameters and computational methods, establishing a self-validating workflow that ensures scientific integrity. This guide is designed not merely as a protocol but as an in-depth analysis to empower researchers to apply these techniques to novel compounds.

Part 1: Experimental NMR Data Acquisition Protocol

The acquisition of high-quality, reproducible NMR data is the bedrock of any structural analysis. The following protocol is optimized for a molecule of this class and size.

Sample Preparation

The choice of solvent and internal standard is critical to minimize spectral interference and ensure accurate chemical shift referencing.

  • Solvent Selection : Deuterated chloroform (CDCl₃) is the recommended solvent. Its moderate polarity effectively dissolves a wide range of organic compounds, including benzophenone derivatives, and its residual proton signal at ~7.26 ppm provides a convenient secondary reference point.[1][2] The use of deuterated solvents is essential to prevent strong solvent signals from obscuring the analyte's spectrum.[3][4]

  • Internal Standard : Tetramethylsilane (TMS) should be used as the primary internal standard.[5] TMS is chemically inert, volatile for easy removal, and produces a single, sharp signal at 0.00 ppm for both ¹H and ¹³C spectra, providing a universally accepted reference point.[6][7]

  • Procedure :

    • Dissolve approximately 5-10 mg of the purified (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone in 0.6-0.7 mL of CDCl₃.

    • Add a small drop of TMS to the solution.

    • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters

For optimal resolution and sensitivity, a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.[8]

Table 1: Recommended NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR {¹H Decoupled}Rationale
Pulse Sequencezg30zgpg30Standard single-pulse for ¹H; proton-decoupled pulse for ¹³C to simplify the spectrum to single lines for each unique carbon.[8][9]
Spectral Width0 - 12 ppm0 - 220 ppmEncompasses the typical chemical shift range for aromatic and organic compounds.[8][9]
Acquisition Time3-4 s1-2 sProvides good digital resolution. A longer acquisition time is crucial for resolving fine couplings in ¹H NMR.[10]
Relaxation Delay2-5 s2-5 sEnsures near-complete relaxation of nuclei, particularly for quantitative analysis.[10]
Pulse Angle30° - 45°30°A smaller pulse angle helps in acquiring semi-quantitative spectra, especially for ¹³C where relaxation times can vary significantly.[10]
Number of Scans161024 or moreMore scans are required for ¹³C NMR due to the low natural abundance (1.1%) of the isotope.[8][11]
Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental data acquisition process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound (5-10 mg) b Dissolve in CDCl3 (0.6 mL) a->b c Add TMS Standard b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e f Lock & Shim Magnetic Field e->f g Set Acquisition Parameters f->g h Acquire ¹H & ¹³C Spectra g->h i Fourier Transform h->i j Phase & Baseline Correction i->j k Reference to TMS (0 ppm) j->k l Peak Integration & Analysis k->l

Caption: Workflow for experimental NMR data acquisition.

Part 2: Theoretical NMR Prediction Protocol

Computational chemistry provides a powerful tool to predict NMR spectra, offering a theoretical benchmark against which experimental data can be validated.[12] Density Functional Theory (DFT) combined with the Gauge-Independent Atomic Orbital (GIAO) method is the industry standard for achieving a favorable balance between accuracy and computational cost.[13][14][15]

Computational Methodology

The prediction process is a multi-step workflow that requires careful selection of theoretical levels.

  • Step 1: Geometry Optimization : An accurate prediction of NMR parameters is contingent upon a realistic molecular geometry. The structure of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone must first be optimized.

    • Method : DFT using the B3LYP functional with the 6-31G(d,p) basis set is a robust choice for optimizing the geometry of organic molecules.[16]

    • Solvent Modeling : To simulate the experimental conditions, the Polarizable Continuum Model (PCM) should be applied, specifying chloroform as the solvent.[17] This accounts for the bulk electrostatic effects of the solvent on the molecular conformation.

  • Step 2: NMR Shielding Calculation : Once the geometry is optimized, the NMR shielding tensors are calculated.

    • Method : The GIAO method is essential for calculating shielding tensors as it minimizes errors related to the choice of the magnetic field origin.[18] For higher accuracy in the final NMR prediction, a more sophisticated functional and a larger basis set are recommended, such as the ωB97X-D functional with the def2-SVP basis set .[17][19]

  • Step 3: Chemical Shift Referencing : The GIAO calculation yields absolute shielding tensors (σ), not chemical shifts (δ). To convert these to the familiar δ scale, the shielding tensor of the reference standard (TMS) must also be calculated at the exact same level of theory (ωB97X-D/def2-SVP with PCM chloroform). The final chemical shift is calculated using the equation: δ_sample = σ_TMS - σ_sample

Computational Workflow Diagram

This diagram outlines the computational steps for predicting NMR chemical shifts.

G cluster_geom Geometry Optimization cluster_nmr NMR Calculation cluster_ref Referencing & Analysis a Build Initial 3D Structure b Select DFT Functional & Basis Set (e.g., B3LYP/6-31G(d,p)) a->b c Apply Solvent Model (PCM) b->c d Run Optimization Calculation c->d e Use Optimized Geometry d->e f Select GIAO Method with Higher-Level Functional & Basis Set (e.g., ωB97X-D/def2-SVP) e->f g Calculate Shielding Tensors (σ) f->g i Convert σ to Chemical Shift δ (δ = σ_TMS - σ_sample) g->i h Calculate σ for TMS (Same Level of Theory) h->i j Generate Predicted Spectrum i->j

Caption: Workflow for computational NMR spectra prediction.

Part 3: Cross-Validation and Data Comparison

The core of this guide is the direct comparison of the experimental data with the theoretically predicted values. While specific experimental data for (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone is not widely published, we present a predicted spectrum based on established NMR principles and data from analogous structures, alongside a template for the theoretical results.

Predicted ¹H and ¹³C NMR Data

The tables below show the expected experimental chemical shifts and the corresponding theoretical values that would be generated by the protocol in Part 2.

Table 2: Comparison of Experimental vs. Theoretical ¹H NMR Data

Atom AssignmentPredicted Experimental δ (ppm)MultiplicityTheoretical δ (ppm)Δδ (Exp - Theo)
OCH₃3.8 - 3.9sValueValue
Ar-CH₃2.2 - 2.4sValueValue
Aromatic H's6.8 - 7.8mValueValue

Table 3: Comparison of Experimental vs. Theoretical ¹³C NMR Data

Atom AssignmentPredicted Experimental δ (ppm)Theoretical δ (ppm)Δδ (Exp - Theo)
C=O (Ketone)194 - 197ValueValue
Quaternary Ar-C (C-Cl)130 - 135ValueValue
Quaternary Ar-C (C-O)160 - 165ValueValue
Quaternary Ar-C's130 - 145ValueValue
Aromatic CH's110 - 135ValueValue
OCH₃55 - 56ValueValue
Ar-CH₃20 - 22ValueValue
Analysis and Interpretation
  • Correlation : A strong correlation between the experimental and theoretical data, with low Mean Absolute Error (MAE), provides high confidence in the structural assignment. For modern DFT methods, predicted ¹³C shifts are often within 1-3 ppm of experimental values, while ¹H shifts are typically within 0.1-0.3 ppm.[17][20]

  • Systematic Errors : It is common to see a systematic deviation between experimental and calculated shifts. Applying a linear regression analysis (plotting δ_exp vs. δ_calc) can correct for these systematic errors and further improve the match.[16]

  • Discrepancies : Significant localized discrepancies (large Δδ for specific atoms) can be highly informative. They may indicate:

    • An incorrect initial structural proposal.

    • The presence of a different regioisomer.

    • Strong intramolecular interactions (e.g., hydrogen bonding) or conformational dynamics not fully captured by the gas-phase or implicit solvent model.[21]

Part 4: Expert Insights and Best Practices

As a Senior Application Scientist, my experience underscores that the true power of this cross-validation lies not just in confirmation, but in its diagnostic capabilities.

  • Trustworthiness through Duality : Neither experiment nor theory alone is infallible. An experimental spectrum can contain impurities or be misinterpreted. A theoretical calculation is only as good as the model and assumptions used. When both independent methods converge on the same structure, the confidence in the assignment increases exponentially.

  • Resolving Ambiguity : In complex molecules with many similar aromatic signals, 1D NMR alone can be ambiguous. While 2D NMR experiments (COSY, HSQC, HMBC) are essential, comparing the ¹³C chemical shifts—which are highly sensitive to the electronic environment—to a high-quality DFT prediction can be the deciding factor in assigning crowded spectral regions.[22][23]

  • A Predictive Tool : Before embarking on a multi-step synthesis, computational NMR prediction can be used to generate theoretical spectra for all possible isomers. This allows chemists to know in advance what spectral features to look for to confirm the desired product, saving significant time and resources.

By integrating these rigorous experimental and theoretical workflows, researchers, scientists, and drug development professionals can elevate the certainty of their molecular structure elucidation, ensuring the integrity and validity of their scientific findings.

References

  • Allan Chemical Corporation. (2025, October 7).
  • Merck. MagniSolv™ Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy.
  • Save My Exams. (2026, March 10). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Fiveable. (2025, August 15). Tetramethylsilane Definition - Organic Chemistry Key Term.
  • Sigma-Aldrich. NMR Solvents.
  • Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).
  • Seden, E. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. Stack Exchange.
  • Scribd. Tetramethylsilane as NMR Standard | PDF.
  • Chemistry Explained. (2025, November 19). Why TMS Is the Standard in NMR Spectroscopy. YouTube.
  • eScholarship. Low-Cost Strategies for Predicting Accurate Density Functional Theory-Based Nuclear Magnetic Resonance Chemical Shifts.
  • Gaussian, Inc. (2017, January 5). NMR.
  • Schleyer, P. v. R. (Ed.).
  • Zhu, T., et al. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC.
  • Christensen, A. S., et al. (2021, January 11). Predicting Density Functional Theory-Quality Nuclear Magnetic Resonance Chemical Shifts via Δ-Machine Learning.
  • Li, Y., et al. (2020, August 3). GIAO ¹³C NMR Calculation with Sorted Training Sets Improves Accuracy and Reliability for Structural Assignation.
  • Brath, M. M., et al.
  • Fedorov, S. V., et al. (2022, June 30). New pecS-n (n = 1, 2) basis sets for quantum chemical calculations of the NMR chemical shifts of H, C, N, and O nuclei. AIP Publishing.
  • Chemical Reviews. (2025, September 9). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges.
  • Benallou, A., et al.
  • Rychnovsky, S. D. (2006, June 1). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol.
  • ResearchGate. Basis Sets for Calculating Nuclear Magnetic Resonance Parameters.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-iodocyclohexene.
  • RSC Publishing. Prediction of NMR parameters and geometry in ¹³³Cs-containing compounds using density functional theory.
  • Q-Chem. 10.15 Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT.
  • Hoggan, P. E. (2009, June 15). Suitable basis sets for accurate NMR chemical shift calculations: an application to in vivo studies of benzothiazole metabolites. PubMed.
  • Books. (2018, September 28). Chapter 5: Acquiring ¹H and ¹³C Spectra.
  • Rusakov, Y. Y., et al. (2020, August 11). A New Basis Set for the Calculation of ¹³C NMR Chemical Shifts within a Non-empirical Correlated Framework.
  • dos Santos, G. A., et al. (2025, November 20).
  • Dumon, A. S., et al. (2022, August 9). A computational tool to accurately and quickly predict ¹⁹F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing.
  • The University of Manchester. (2017, November 14). Computational Prediction of Paramagnetic NMR Chemical Shifts in f-Element Complexes. Research Explorer.
  • Books. (2025, July 30). Chapter 8: Basis Sets for Calculating Nuclear Magnetic Resonance Parameters.
  • de Graaf, R. A., et al. (2014, April 28). Quantification of High-Resolution ¹H-[¹³C] NMR Spectra from Rat Brain Extracts.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone

As a Senior Application Scientist, my primary objective is to ensure that your engagement with novel chemical entities is both scientifically productive and, most importantly, safe. This guide provides an in-depth, proce...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to ensure that your engagement with novel chemical entities is both scientifically productive and, most importantly, safe. This guide provides an in-depth, procedural framework for the safe handling of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone, with a core focus on the selection and use of appropriate Personal Protective Equipment (PPE). The principles and protocols outlined here are designed to create a self-validating system of safety, empowering you to work with confidence.

Hazard Identification and Risk Assessment: Understanding the "Why"

While comprehensive toxicological data for (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone may be limited, an analysis of its chemical structure and data from analogous compounds, such as other chlorinated phenyl methanones, allows for a robust presumptive risk assessment. Structurally related compounds are known to cause skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2] Some are also classified as harmful if swallowed.[2] Therefore, we must operate under the assumption that this compound presents similar hazards. A multi-layered approach to PPE is mandatory to minimize all potential routes of exposure.

Key Precautionary Principle: In the absence of specific data, treat the compound with a high degree of caution. Your safety protocols should be based on the potential hazards of structurally related molecules.

The Core Ensemble: Your Personal Protective Equipment

Effective chemical handling is predicated on the correct selection and consistent use of PPE. Each component of your protective ensemble serves a specific purpose, and understanding this causality is key to building a strong safety culture.

Accidental splashes or aerosol generation can have immediate and severe consequences for your vision.

  • Mandatory Equipment: At a minimum, tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards must be worn at all times in the laboratory.[3][4]

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transferring solutions or sonicating samples, a full-face shield must be worn in addition to safety goggles.[2][5]

This category of PPE is designed to prevent dermal contact, which can lead to local irritation or systemic absorption.

  • Laboratory Coat: A chemical-resistant, flame-retardant lab coat is recommended.[3][6] It should be fully buttoned to provide maximum coverage.

  • Gloves: Nitrile gloves are recommended for their resistance to a broad range of chemicals.[6]

    • Pre-use Inspection: Always inspect gloves for any signs of degradation, such as discoloration or pinholes, before use.[3][4]

    • Donning and Doffing: Use proper technique when removing gloves to avoid contaminating your skin.

    • Frequency of Change: Change gloves frequently, and immediately if you suspect contamination. For prolonged or immersive contact, consider double-gloving.

Inhalation of fine powders or aerosols is a primary route of exposure for many laboratory chemicals.

  • Primary Engineering Control: All work with this compound, especially when handling the solid form, should be conducted in a certified chemical fume hood to minimize the inhalation of any potential dust or aerosols.[6]

  • Secondary Respiratory Protection: If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][7] In the event of a significant spill or emergency, a self-contained breathing apparatus (SCBA) should be used by trained emergency responders.[3][7]

Operational and Disposal Plans: From Benchtop to Waste Stream

A robust safety plan extends beyond PPE to encompass the entire lifecycle of the chemical in your laboratory.

  • Preparation: Before handling the compound, ensure that an eyewash station and safety shower are accessible and unobstructed.[1][7] Designate a specific area for handling, preferably within a fume hood.

  • Donning PPE: Put on all required PPE as outlined in the table below before entering the designated handling area.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the generation of dust.[6]

    • Use compatible tools such as spatulas and glassware.[6] Avoid actions that could create dust, such as scraping or vigorous shaking.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • After handling, decontaminate all surfaces and equipment.

    • Wash hands thoroughly with soap and water, even if gloves were worn.[3][6]

  • Minor Spill (<1g):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill with an absorbent material like vermiculite or sand.[6]

    • Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[6][7][8]

    • Decontaminate the area with a suitable solvent, followed by soap and water.[6] Collect all decontamination materials as hazardous waste.

  • Major Spill (>1g):

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.[6]

    • Restrict access to the spill area.

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

  • Unused/Waste Chemical: Collect all waste, including contaminated consumables (e.g., gloves, weigh boats, absorbent pads), in a designated and properly labeled hazardous waste container.[3][6][9]

  • Container Management: The waste container must be compatible with the chemical and have a secure lid.[3][6]

  • Regulatory Compliance: Follow all institutional, local, and national regulations for chemical waste disposal.[3][9] Never dispose of this chemical down the drain.[3][4][7]

Data Presentation
ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Storage Safety Glasses with side shieldsNitrile GlovesLab CoatNot generally required
Weighing/Transfer (Solid) Safety GogglesNitrile GlovesLab CoatChemical Fume Hood
Solution Preparation Safety Goggles & Face ShieldNitrile GlovesLab CoatChemical Fume Hood
Minor Spill Cleanup Safety Goggles & Face ShieldDouble Nitrile GlovesLab CoatNIOSH-approved respirator
Waste Disposal Safety GogglesNitrile GlovesLab CoatNot generally required
Visualized Workflow

The following diagram illustrates the logical flow for the safe handling of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone.

prep 1. Preparation - Review SDS - Designate Area - Verify Fume Hood, Eyewash, Shower ppe 2. Don PPE - Goggles/Face Shield - Lab Coat - Nitrile Gloves prep->ppe handle 3. Handling in Fume Hood - Weighing - Solution Prep ppe->handle spill Spill Occurs? handle->spill post_handle 4. Post-Handling - Decontaminate Surfaces - Doff PPE Correctly wash 5. Wash Hands post_handle->wash disposal 6. Waste Disposal - Collect in Labeled Container - Follow Regulations wash->disposal end_node Procedure Complete disposal->end_node spill->post_handle No minor_spill Minor Spill Protocol - Contain & Absorb - Collect Waste - Decontaminate spill->minor_spill Yes (Minor) major_spill Major Spill Protocol - Evacuate Area - Alert Emergency Response spill->major_spill Yes (Major) minor_spill->post_handle

Caption: Safe handling workflow for (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone.

References

  • (2-CHLOROPHENYL)[4-(METHOXYMETHOXY)PHENYL]METHANONE — Chemical Substance Information. NextSDS. [Link]

  • Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Cole-Parmer. [Link]

  • Safety Data Sheet. Amazon AWS. [Link]

  • Dossier content. ECHA CHEM. [Link]

  • Safety data sheet. CPAChem. [Link]

  • (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone. Ministry of Health, Labour and Welfare, Japan. [Link]

  • Material Safety Data Sheet. Kao Chemicals. [Link]

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